molecular formula C52H79N5O12 B10800560 42-(2-Tetrazolyl)rapamycin

42-(2-Tetrazolyl)rapamycin

货号: B10800560
分子量: 966.2 g/mol
InChI 键: IURNHYDSJVLLPN-GTTQIJKGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

42-(2-Tetrazolyl)rapamycin is a useful research compound. Its molecular formula is C52H79N5O12 and its molecular weight is 966.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURNHYDSJVLLPN-GTTQIJKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Developed as a potent inhibitor of the mammalian target of rapamycin (mTOR), Zotarolimus exhibits significant anti-proliferative and immunosuppressive properties.[2][3] Its primary application has been in drug-eluting stents to prevent restenosis following coronary angioplasty.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and a summary of key experimental data. Detailed methodologies for relevant experiments and visual representations of its signaling pathway and experimental workflows are also presented to support further research and development.

Mechanism of Action

This compound exerts its biological effects through the inhibition of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[2][4] The mechanism can be delineated as follows:

  • Intracellular Binding: Zotarolimus, being lipophilic, readily crosses the cell membrane. Inside the cell, it forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][5]

  • mTORC1 Inhibition: The Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[2] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets.[2]

  • Downstream Effects: The key downstream effectors of mTORC1 are the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of their phosphorylation leads to:

    • Inhibition of Protein Synthesis: Reduced S6K activity and the sequestration of eIF4E by unphosphorylated 4E-BP1 collectively suppress protein translation.

    • Cell Cycle Arrest: The culmination of these inhibitory signals results in the arrest of the cell cycle in the G1 phase, thereby preventing cell proliferation.[2]

This targeted inhibition of mTORC1 accounts for the potent anti-proliferative effects of this compound observed in various cell types, particularly vascular smooth muscle cells and lymphocytes.[5][6]

mTOR_Signaling_Pathway Zotarolimus This compound (Zotarolimus) Complex Zotarolimus-FKBP12 Complex Zotarolimus->Complex Binds to FKBP12 FKBP12 FKBP12->Complex Binds to mTORC1 mTORC1 Complex->mTORC1 Inhibits G1_Arrest G1 Cell Cycle Arrest Complex->G1_Arrest Leads to S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Mechanism of action of this compound.

Quantitative Data

The biological activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biological Activity
AssayCell Type/SystemSpeciesIC50 / ED50Reference(s)
FKBP12 Binding Recombinant FKBP-12Human2.8 nM[5]
T-Cell Proliferation (Con A-induced) Peripheral Blood Mononuclear Cells (PBMCs)Human7.0 nM[5]
SplenocytesRat1337 nM[5]
Mixed Lymphocyte Reaction (MLR) LymphocytesHuman1.2 nM[5]
LymphocytesRat1465 nM[5]
Smooth Muscle Cell Proliferation Coronary Artery Smooth Muscle CellsHuman2.9 nM[5][7]
Coronary Artery Smooth Muscle Cells (growth factor-induced)Human0.8 nM[5]
Endothelial Cell Proliferation Coronary Artery Endothelial CellsHuman2.6 nM[5][7]
Table 2: In Vivo Efficacy
ModelSpeciesEndpointED50 / ResultReference(s)
Adjuvant-induced DTH Response RatInhibition of delayed-type hypersensitivity1.72 mg/kg/day[5]
Coronary Artery Restenosis Juvenile SwineReduction in neointimal hyperplasia after 28 daysLess area stenosis (22.4% vs. 35.7%), less neointimal area (1.69 vs. 2.78 mm²), less neointimal thickness (0.25 vs. 0.38 mm), greater lumen area (6.07 vs. 5.02 mm²) compared to control stents.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

Synthesis of this compound (One-Pot Method)

A common method for the synthesis of this compound from rapamycin is a one-pot process.[8]

Materials:

  • Rapamycin

  • Dichloromethane (DCM) or Isopropylacetate (IPAc)

  • 2,6-Lutidine

  • Triflic anhydride (B1165640) (Trifluoromethanesulfonic anhydride)

  • 1-H-Tetrazole

  • Diisopropylethylamine (DIEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., THF/heptane, acetone/heptane)

Procedure:

  • Dissolution: Dissolve dried rapamycin in a suitable solvent such as DCM or IPAc.

  • Cooling and Base Addition: Cool the solution to approximately -30°C and add 2,6-Lutidine.

  • Activation of Hydroxyl Group: Slowly add triflic anhydride to the cooled solution to activate the C42 hydroxyl group, forming a triflate intermediate.

  • Nucleophilic Substitution: Add 1-H-tetrazole followed by a tertiary base like DIEA to the reaction mixture. This facilitates the displacement of the triflate group by the tetrazole.

  • Reaction Progression: Allow the reaction to proceed at room temperature for several hours.

  • Purification: Concentrate the crude product and purify it using silica gel column chromatography with appropriate solvent systems.

Synthesis_Workflow Start Start: Rapamycin Dissolve 1. Dissolve in DCM/IPAc Start->Dissolve Cool 2. Cool to -30°C Add 2,6-Lutidine Dissolve->Cool Activate 3. Add Triflic Anhydride (Formation of Triflate Intermediate) Cool->Activate Substitute 4. Add 1-H-Tetrazole & DIEA (Nucleophilic Substitution) Activate->Substitute React 5. Stir at Room Temperature Substitute->React Purify 6. Column Chromatography React->Purify End End: this compound Purify->End

General workflow for the synthesis of this compound.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound on a specific cell line (e.g., human coronary artery smooth muscle cells).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, XTT, or a reagent for a BrdU incorporation assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

In Vivo Porcine Coronary Artery Restenosis Model

Objective: To evaluate the efficacy of a this compound-eluting stent in preventing neointimal hyperplasia in a porcine model.

Animals:

  • Domestic juvenile swine

Materials:

  • This compound-eluting stents

  • Control stents (e.g., bare-metal or polymer-only coated)

  • Angiography equipment

  • Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) equipment (optional)

  • Histology processing reagents

Procedure:

  • Stent Implantation: Under general anesthesia and using standard interventional cardiology techniques, implant the drug-eluting and control stents into the coronary arteries of the swine.

  • Follow-up Period: Allow the animals to recover and maintain them for a specified period (e.g., 28 days).

  • Terminal Procedure: At the end of the follow-up period, perform a final angiography to assess vessel patency.

  • Tissue Harvesting: Euthanize the animals and harvest the stented coronary artery segments.

  • Histological Analysis: Process the arterial segments for histological examination. Stain sections with appropriate stains (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson) to visualize the vessel structure.

  • Morphometric Analysis: Perform quantitative morphometric analysis on the histological sections to measure parameters such as lumen area, neointimal area, neointimal thickness, and percent area stenosis.

  • Statistical Analysis: Compare the morphometric parameters between the drug-eluting stent group and the control group using appropriate statistical tests.

Conclusion

This compound (Zotarolimus) is a well-characterized rapamycin analog with potent mTOR inhibitory activity. Its established mechanism of action, coupled with a defined synthetic route and a body of in vitro and in vivo data, underscores its significance as both a therapeutic agent and a valuable tool for research in cell biology and drug development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound and in the broader field of mTOR pathway modulation.

References

42-(2-Tetrazolyl)rapamycin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as zotarolimus (B251) (ABT-578), is a semi-synthetic macrolide and a potent derivative of rapamycin (B549165) (sirolimus).[1] Initially developed by Abbott Laboratories, it was specifically designed as an anti-proliferative agent for local delivery from drug-eluting stents to prevent coronary artery restenosis.[2][3] Structurally, zotarolimus is an analog of rapamycin where the hydroxyl group at position 42 is substituted with a tetrazole ring.[1][4] This modification enhances its lipophilicity compared to sirolimus, facilitating sustained release from stent coatings and efficient diffusion into target tissues.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to zotarolimus.

Chemical Structure and Physicochemical Properties

Zotarolimus is a complex macrolide characterized by its unique tetrazole substitution on the rapamycin core. This structural alteration is key to its distinct pharmacokinetic profile.[4][7]

  • IUPAC Name: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone[8]

  • Synonyms: ABT-578, A-179578[2]

Physicochemical and Bioactivity Data

The key physicochemical and bioactivity parameters for zotarolimus are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Zotarolimus

PropertyValueReference(s)
CAS Number 221877-54-9[1][8]
Molecular Formula C₅₂H₇₉N₅O₁₂[8][9]
Molar Mass 966.21 g/mol [8][9]
Solubility (DMSO) ≥ 130 mg/mL (134.55 mM)[10]
Lipophilicity Higher octanol:water partition coefficient than sirolimus[5][6]

Table 2: In Vitro Bioactivity of Zotarolimus

AssayIC₅₀ ValueReference(s)
FKBP12 Binding Affinity 2.57 nM[2]
Human T-Cell Proliferation (Con-A induced) 7.0 nM[2]
Rat T-Cell Proliferation (Con-A induced) 1337 nM[2]
Human Coronary Artery Smooth Muscle Cell Proliferation 0.8 nM[2]

Table 3: In Vivo Activity of Zotarolimus

ModelParameterValueReference(s)
Rat Adjuvant DTH Model ED₅₀1.72 mg/kg/day (oral)[2]

Table 4: Pharmacokinetic Parameters of Zotarolimus

SpeciesParameterValueNotesReference(s)
Rat Terminal Elimination Half-life (t₁/₂)9.4 hoursIntravenous dosing[7]
Human Peak Blood Level (Cₘₐₓ)1.80 ng/mLFrom 18mm Endeavor Stent (180 µg dose)[11]
General MetabolismOxidative, via Cytochrome P4503AForms hydroxylated & demethylated metabolites[5]

Mechanism of Action: mTOR Pathway Inhibition

Zotarolimus exerts its anti-proliferative effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[12] The mechanism is indirect and initiated by the formation of a high-affinity complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1][12]

The key steps are as follows:

  • FKBP12 Binding: Zotarolimus enters the cell and binds to the ubiquitously expressed FKBP12.[1]

  • mTORC1 Inhibition: The resulting zotarolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1).[12]

  • Downstream Signal Blockade: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][12]

  • Cell Cycle Arrest: The blockade of these signaling pathways ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1][6]

This pathway is fundamental to the therapeutic effect of zotarolimus in preventing the proliferation of vascular smooth muscle cells, which is the primary cause of restenosis following stent implantation.[12]

mTOR_Pathway Zotarolimus Zotarolimus Zot_FKBP12 Zotarolimus-FKBP12 Complex Zotarolimus->Zot_FKBP12 Binds to FKBP12 FKBP12 FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest Zot_FKBP12->Cell_Cycle_Arrest Leads to p70S6K p70S6K mTORC1->p70S6K Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Activates mTORC1->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Promotes

Zotarolimus Mechanism of Action via mTORC1 Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity and properties of zotarolimus.

Protocol: Western Blot for mTOR Pathway Inhibition

This protocol assesses the inhibitory effect of zotarolimus on the mTOR pathway by measuring the phosphorylation status of downstream targets like S6 ribosomal protein.[13][14]

Materials:

  • Human coronary artery smooth muscle cells (hCASMC)

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Primary antibodies: anti-phospho-S6 (S240/244), anti-total-S6, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Zotarolimus stock solution (in DMSO)

Procedure:

  • Cell Culture & Treatment: Plate hCASMC and grow to 80% confluency. Treat cells with varying concentrations of zotarolimus (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-S6, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

  • Analysis: Quantify band intensities. Normalize phospho-S6 levels to total S6 and/or GAPDH to determine the extent of mTOR pathway inhibition.

Western_Blot_Workflow A 1. Cell Culture & Zotarolimus Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-pS6) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Workflow for Western Blot Analysis.
Protocol: Cell Proliferation Assay (IC₅₀ Determination)

This assay determines the concentration of zotarolimus required to inhibit the proliferation of cells by 50%.

Materials:

  • Human T-cells or human coronary artery smooth muscle cells

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-1, MTS, or CyQUANT)

  • Zotarolimus stock solution (in DMSO)

  • (For T-cells) Mitogen, such as Concanavalin A (Con-A)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Prepare a serial dilution of zotarolimus in culture medium. Add the diluted compound to the wells (final concentrations ranging from 0.01 nM to 1000 nM). Include vehicle-only (DMSO) and no-treatment controls.

  • Stimulation (if required): For T-cell assays, add a mitogen like Con-A to stimulate proliferation.[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence.

    • Normalize the data to the vehicle control (100% proliferation).

    • Plot the normalized response versus the log of the zotarolimus concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: LC-MS/MS for Zotarolimus Quantification in Tissue

This protocol provides a method for extracting and quantifying zotarolimus from biological tissue, adapted from methods used in preclinical studies.[15]

Materials:

  • Stented swine artery tissue

  • Homogenization solution (100% swine blood)

  • Internal standard (e.g., a structural analog of zotarolimus)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

  • LC-MS/MS system with an appropriate C8 column (e.g., Zorbax Eclipse XDB-C8)[16]

Procedure:

  • Sample Preparation:

    • Excise the stented artery segment and weigh it.

    • Homogenize the tissue in a known volume of swine blood containing the internal standard.

  • Extraction:

    • Perform a liquid-liquid extraction on the tissue homogenate using methyl tert-butyl ether.

    • Vortex and centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Use a gradient elution method to separate zotarolimus from matrix components.

    • Detect and quantify zotarolimus and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by spiking known amounts of zotarolimus into blank tissue homogenate.

    • Calculate the concentration of zotarolimus in the tissue sample based on the peak area ratio of the analyte to the internal standard, referencing the standard curve.

Conclusion

This compound (zotarolimus) is a highly potent, second-generation rapamycin analog with a well-defined mechanism of action centered on mTOR inhibition. Its modified chemical structure confers advantageous physicochemical and pharmacokinetic properties, including increased lipophilicity and a shorter half-life, making it particularly suitable for localized delivery from cardiovascular stents. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the study and development of mTOR inhibitors and related therapeutic agents.

References

Synthesis of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent immunosuppressant and mTOR inhibitor, rapamycin (B549165). This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in this area.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with well-established immunosuppressive and antiproliferative properties.[1][2] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and survival.[2] However, rapamycin's clinical utility can be limited by its poor aqueous solubility and pharmacokinetic profile.[2] Consequently, numerous analogs have been developed to improve its properties, with modifications often targeting the C42 hydroxyl group.[1][2] this compound is one such analog where the hydroxyl group at the C42 position is substituted with a tetrazole ring, a modification intended to modulate the compound's physicochemical and biological characteristics.[3][4] This substitution is achieved through a two-step synthetic sequence involving the activation of the C42 hydroxyl group followed by nucleophilic substitution with tetrazole.[4]

Synthetic Pathway

The synthesis of this compound proceeds via a two-step process. First, the C42 hydroxyl group of rapamycin is selectively activated by conversion to a trifluoromethanesulfonate (B1224126) (triflate) leaving group. This is followed by the displacement of the triflate group with 1H-tetrazole in the presence of a non-nucleophilic base to yield the desired product.

Overall Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Tetrazole Substitution Rapamycin Rapamycin Triflate Rapamycin-42-O-triflate Rapamycin->Triflate Tf2O, 2,6-Lutidine DCM, -78 °C to RT Triflate_step2 Rapamycin-42-O-triflate Final_Product This compound Triflate_step2->Final_Product 1H-Tetrazole, DIEA Isopropyl Acetate mTOR Signaling Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects cluster_inhibition Inhibition Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

References

The Core Mechanism of 42-(2-Tetrazolyl)rapamycin as a Selective mTORC1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, clinically known as temsirolimus (B1684623) (CCI-779), is a highly specific and potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a pivotal serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a frequent event in a multitude of human cancers, rendering it a prime therapeutic target. Temsirolimus, a derivative of rapamycin, exerts its anti-neoplastic effects by selectively targeting the mTOR Complex 1 (mTORC1), leading to the arrest of cell cycle progression and the induction of autophagy. This technical guide provides an in-depth exploration of the mechanism of action of temsirolimus, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: A Two-Step Inhibition of mTORC1

The inhibitory action of temsirolimus on mTOR is not direct but is mediated through a two-step process that involves the formation of an intracellular complex.

  • Binding to FKBP12: Temsirolimus, being a prodrug of sirolimus (rapamycin), readily enters the cell where it binds with high affinity to the ubiquitously expressed 12-kDa FK506-binding protein (FKBP12).[3][4] This interaction is crucial for its activity, and the binding affinity of the parent compound, sirolimus, to FKBP12 is in the subnanomolar range, with a dissociation constant (Kd) of approximately 0.2 nM.[3]

  • Allosteric Inhibition of mTORC1: The resulting temsirolimus-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[5] This binding event does not occur at the catalytic site of the kinase but rather induces a conformational change in the mTORC1 complex, leading to its allosteric inhibition. This selective inhibition primarily affects mTORC1, while mTOR Complex 2 (mTORC2) remains largely insensitive to the acute effects of temsirolimus.

The downstream consequences of mTORC1 inhibition are profound and directly contribute to the anti-tumor effects of temsirolimus. mTORC1 controls protein synthesis by phosphorylating two key substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6] Inhibition of mTORC1 by temsirolimus leads to the dephosphorylation of S6K and 4E-BP1. Dephosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation. This results in a significant reduction in the synthesis of proteins essential for cell cycle progression (e.g., cyclins) and cell growth, ultimately leading to G1 phase cell cycle arrest.

Quantitative Data: Inhibitory Potency of Temsirolimus

The inhibitory activity of temsirolimus has been quantified in both cell-free and cellular-based assays, demonstrating its potency across a range of cancer types.

Assay TypeTarget/Cell LineIC50 ValueReference
Cell-Free Kinase AssaymTOR1.76 µM[1][2]
Cell Viability AssayA498 (Renal)0.35 µM[2]
Cell Viability AssayHepG2 (Liver)> 10 µM[7]
Cell Viability AssayHuh7 (Liver)0.01 µM[7]
Cell Viability AssayHep3B (Liver)10 µM[7]
Cell Viability AssayPLC (Liver)1 µM[7]
Cell Viability AssayLNCaP (Prostate)Inhibited by ≥50%[1]
Cell Viability AssayPC3MM2 (Prostate)Inhibited by ≥50%[1]
Cell Viability AssayMDA-MB-468 (Breast)Inhibited by ≥50%[1]
Cell Viability AssayH446 (Lung)Inhibited by ≥50%[1]
Cell Viability AssayCaco-2 (Colon)Inhibited by ≥50%[1]

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of temsirolimus on mTOR kinase activity in a cell-free system.

Materials:

  • Recombinant active mTOR enzyme

  • Recombinant inactive S6K1 (substrate)

  • Temsirolimus

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Anti-phospho-S6K1 (Thr389) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

Procedure:

  • Prepare serial dilutions of temsirolimus in kinase assay buffer.

  • In a 96-well plate, add recombinant active mTOR enzyme to each well.

  • Add the various concentrations of temsirolimus or vehicle control to the wells and incubate for 15 minutes at room temperature.

  • Add recombinant inactive S6K1 substrate to each well.

  • Initiate the kinase reaction by adding a solution of ATP (final concentration typically 10-100 µM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.

  • Analyze the phosphorylation of S6K1 at Threonine 389 by Western blotting using a phospho-specific antibody.

  • Quantify the band intensities to determine the IC50 value of temsirolimus.

Cellular mTOR Inhibition Assay (Western Blotting)

This protocol describes how to assess the effect of temsirolimus on the mTOR signaling pathway within cancer cells by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line of interest (e.g., A498)

  • Cell culture medium and supplements

  • Temsirolimus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of temsirolimus or vehicle control for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.[8][9][10]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic and cytostatic effects of temsirolimus on cancer cell lines.[11][12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Temsirolimus

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of temsirolimus or vehicle control.

  • Incubate the plate for a predetermined period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Activation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70 S6 Kinase (S6K) mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates FKBP12 FKBP12 FKBP12->mTORC1 inhibits (with Temsirolimus) Temsirolimus This compound (Temsirolimus) Temsirolimus->FKBP12 binds Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits (when dephosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway and the inhibitory action of Temsirolimus.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Temsirolimus Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-S6K) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Band Quantification) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of mTOR signaling.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Treatment 2. Treat with Temsirolimus (various concentrations) Cell_Seeding->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4 hours) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cell viability using the MTT assay.

References

The Discovery and Development of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, clinically known as Zotarolimus (ABT-578), is a semi-synthetic derivative of the macrolide rapamycin (B549165). Developed to optimize the therapeutic window of rapamycin for localized delivery, Zotarolimus has emerged as a critical component in drug-eluting stents for the prevention of coronary artery restenosis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and development of Zotarolimus. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Rapamycin Analog

Rapamycin, a natural product of the bacterium Streptomyces hygroscopicus, garnered significant attention for its potent immunosuppressive and antiproliferative properties.[1] Its mechanism of action, the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation, made it a compelling candidate for preventing the neointimal hyperplasia that leads to restenosis following coronary stenting. However, systemic administration of rapamycin is associated with a range of side effects. This necessitated the development of analogs with improved pharmacokinetic profiles suitable for localized delivery from a stent platform. Zotarolimus was designed by Abbott Laboratories with this goal in mind, featuring a key structural modification to enhance its lipophilicity and tissue retention.[2]

Synthesis of this compound

The synthesis of Zotarolimus involves the selective modification of the hydroxyl group at the C-42 position of rapamycin. The most common synthetic route proceeds through the activation of this hydroxyl group, followed by nucleophilic substitution with a tetrazole.

Two-Step Synthesis

A prevalent method for the synthesis of Zotarolimus involves a two-step process:

  • Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of rapamycin is activated to create a good leaving group. This is often achieved by reacting rapamycin with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a non-nucleophilic base, such as 2,6-lutidine, to form the 42-O-trifluoromethanesulfonyl-rapamycin intermediate.

  • Nucleophilic Substitution with Tetrazole: The triflate intermediate is then reacted with 1H-tetrazole in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to yield this compound.

One-Pot Synthesis

To streamline the manufacturing process, a one-pot synthesis method has also been developed. In this approach, rapamycin is first reacted with triflic anhydride and a hindered base at low temperatures. After the activation step, tetrazole and a second base are added directly to the reaction mixture without purification of the intermediate triflate. This method improves efficiency and reduces the potential for degradation of the sensitive intermediate.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Zotarolimus exerts its antiproliferative effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Formation of the Zotarolimus-FKBP12 Complex

Similar to rapamycin, Zotarolimus first binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12). This high-affinity interaction is a prerequisite for its mTOR-inhibitory activity.

Inhibition of mTORC1

The Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these key effectors leads to the inhibition of protein synthesis and arrests the cell cycle in the G1 phase.

// Nodes Zotarolimus [label="Zotarolimus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FKBP12 [label="FKBP12", fillcolor="#FBBC05"]; Zotarolimus_FKBP12 [label="Zotarolimus-FKBP12\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="p70 S6 Kinase (S6K1)", fillcolor="#F1F3F4"]; pS6K1 [label="p-S6K1 (Inactive)", fillcolor="#F1F3F4"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; pFourEBP1 [label="p-4E-BP1 (Inactive)", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Cell_Cycle_Progression [label="G1 -> S Phase\nProgression", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges Zotarolimus -> Zotarolimus_FKBP12 [label="Binds to"]; FKBP12 -> Zotarolimus_FKBP12; Zotarolimus_FKBP12 -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead=tee]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> FourEBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [label="Promotes"]; FourEBP1 -> Protein_Synthesis [label="Inhibits", arrowhead=tee]; S6K1 -> Cell_Cycle_Progression [label="Promotes"]; Protein_Synthesis -> Cell_Cycle_Progression [style=dashed];

// Invisible edges for layout {rank=same; Zotarolimus; FKBP12;} {rank=same; S6K1; FourEBP1;} {rank=same; Protein_Synthesis; Cell_Cycle_Progression;} } "Zotarolimus Mechanism of Action"

Quantitative Biological Activity

The biological activity of Zotarolimus has been characterized through various in vitro assays.

AssayTarget/Cell LineIC50 ValueReference
FKBP12 BindingRecombinant Human FKBP12~2.8 nM
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells~7.0 nM
Smooth Muscle Cell ProliferationHuman Coronary Artery Smooth Muscle Cells~2.9 nM
Endothelial Cell ProliferationHuman Coronary Artery Endothelial Cells~2.6 nM

Experimental Protocols

Synthesis of this compound (Representative Protocol)

// Nodes Start [label="Rapamycin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Activation of C-42 Hydroxyl\n(Triflic Anhydride, 2,6-Lutidine)", shape=parallelogram]; Intermediate [label="42-O-triflyl-rapamycin", style=dashed]; Substitution [label="Nucleophilic Substitution\n(1H-Tetrazole, DIEA)", shape=parallelogram]; Product [label="this compound\n(Zotarolimus)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography)", shape=cds];

// Edges Start -> Activation; Activation -> Intermediate; Intermediate -> Substitution; Substitution -> Product; Product -> Purification; } "Synthetic Workflow for Zotarolimus"

Materials:

Procedure:

  • Activation: Dissolve rapamycin in anhydrous DCM and cool the solution to -78°C under an inert atmosphere (e.g., argon). Add 2,6-lutidine, followed by the dropwise addition of triflic anhydride. Stir the reaction mixture at -78°C for 1 hour.

  • Reaction Monitoring: Monitor the formation of the triflate intermediate by thin-layer chromatography (TLC).

  • Nucleophilic Substitution: In a separate flask, dissolve 1H-tetrazole in anhydrous acetone and add DIEA. Add the cold solution of the rapamycin triflate to the tetrazole solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of heptane and acetone to yield pure this compound.

FKBP12 Competitive Binding Assay (Fluorescence Polarization)

// Nodes Start [label="Prepare Reagents:\n- FKBP12\n- Fluorescent Ligand\n- Zotarolimus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate FKBP12 with\nFluorescent Ligand and\nVarying Concentrations of Zotarolimus"]; Measurement [label="Measure Fluorescence Polarization"]; Analysis [label="Plot Polarization vs. [Zotarolimus]\nand Determine IC50", shape=parallelogram]; Result [label="Calculate Ki", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubation; Incubation -> Measurement; Measurement -> Analysis; Analysis -> Result; } "FKBP12 Binding Assay Workflow"

Materials:

  • Recombinant human FKBP12

  • Fluorescently labeled FKBP12 ligand (e.g., FK-Green™)

  • Zotarolimus

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of Zotarolimus in DMSO and perform serial dilutions in assay buffer. Prepare solutions of FKBP12 and the fluorescent ligand in assay buffer at 2x the final desired concentration.

  • Assay Setup: In a 384-well plate, add the Zotarolimus dilutions. Add the FKBP12 solution to all wells except the negative control (fluorescent ligand only).

  • Incubation: Add the fluorescent ligand solution to all wells. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the Zotarolimus concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro mTOR Kinase Assay

Materials:

  • Active, purified mTOR enzyme

  • Recombinant, inactive p70 S6 kinase (as substrate)

  • Zotarolimus

  • Kinase assay buffer

  • ATP

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-S6K1, anti-total S6K1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction: In a microcentrifuge tube, combine the mTOR enzyme, inactive S6K1 substrate, and Zotarolimus at various concentrations in kinase assay buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 30 minutes.

  • SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated S6K1 (p-S6K1). Subsequently, strip the membrane and re-probe with an antibody for total S6K1 as a loading control.

  • Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of S6K1 phosphorylation at each Zotarolimus concentration and calculate the IC50.

Cell Proliferation Assay (MTT Assay)

Materials:

  • Human coronary artery smooth muscle cells

  • Cell culture medium and supplements

  • Zotarolimus

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the smooth muscle cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Zotarolimus (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Zotarolimus concentration relative to the vehicle control and determine the IC50 value.

Preclinical and Clinical Development

The development of Zotarolimus has been intrinsically linked to its application in drug-eluting stents.

Preclinical Studies

In preclinical animal models, Zotarolimus-eluting stents have demonstrated a significant reduction in neointimal hyperplasia and in-stent restenosis compared to bare-metal stents. These studies confirmed the potent antiproliferative effect of Zotarolimus in a localized setting.

Clinical Trials

Zotarolimus-eluting stents have been extensively evaluated in numerous clinical trials, such as the ENDEAVOR series of trials. These studies have consistently shown the safety and efficacy of Zotarolimus-eluting stents in a broad range of patients with coronary artery disease. Key findings from these trials include:

  • Non-inferiority and Superiority: Zotarolimus-eluting stents have demonstrated non-inferiority and, in some cases, superiority to other drug-eluting stents in terms of major adverse cardiac events (MACE).

  • Safety Profile: The long-term safety profile of Zotarolimus-eluting stents has been favorable, with low rates of stent thrombosis.

Clinical TrialComparatorPrimary EndpointKey Finding
ENDEAVOR IIISirolimus-eluting stentTarget Vessel FailureZES was non-inferior to SES at 9 months.
ENDEAVOR IVPaclitaxel-eluting stentTarget Vessel FailureZES was non-inferior to PES at 9 months.
RESOLUTE All ComersEverolimus-eluting stentTarget Lesion FailureZES was non-inferior to EES at 12 months.

Conclusion

This compound (Zotarolimus) represents a successful example of rational drug design, where a natural product was chemically modified to enhance its therapeutic properties for a specific clinical application. Its potent inhibition of the mTOR pathway, coupled with a favorable pharmacokinetic profile for localized delivery, has established Zotarolimus as a cornerstone in the field of interventional cardiology for the prevention of in-stent restenosis. This technical guide provides a foundational understanding of the discovery, development, and mechanism of this important therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent immunosuppressant and exhibits antiproliferative activity by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] The mTOR protein is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients and growth factors.[3][4]

Despite its therapeutic potential, rapamycin itself possesses suboptimal physicochemical properties, including poor aqueous solubility and chemical stability, which can complicate formulation and affect its pharmacokinetic profile.[5][6] To overcome these limitations, a series of derivatives, often referred to as "rapalogs," have been developed. These semi-synthetic analogs, such as Everolimus, Temsirolimus, Ridaforolimus, and Zotarolimus, were engineered to improve properties like solubility, stability, and metabolic profile, thereby enhancing their clinical utility for applications in oncology and organ transplantation.[7]

This guide provides a detailed overview of the core physicochemical properties of rapamycin and its key derivatives, outlines the standard experimental protocols for their determination, and visualizes the underlying biological and experimental workflows.

The mTOR Signaling Pathway

The cellular target of rapamycin and its derivatives is the mTOR kinase. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

  • mTORC1: This complex is sensitive to acute rapamycin inhibition.[8] It integrates signals from growth factors, amino acids, and cellular energy status to control anabolic processes like protein and lipid synthesis, and limit catabolic processes like autophagy.[4] Key downstream targets include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

  • mTORC2: This complex is generally considered insensitive to acute rapamycin treatment but can be inhibited by chronic exposure in certain cell types.[2] It is involved in cytoskeletal organization, cell survival, and metabolism, primarily through the phosphorylation of AKT.[1][8]

Rapamycin exerts its inhibitory effect by first binding to the intracellular immunophilin FKBP12 (FK506-Binding Protein 12). This drug-protein complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to allosteric inhibition of its kinase activity.[4]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_drug Drug Action Growth Factors Growth Factors mTORC2 mTORC2 (Rictor, mSIN1) Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 (Raptor, mLST8) Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 Protein_Synthesis Protein Synthesis (via S6K, 4E-BP1) mTORC1->Protein_Synthesis Lipid_Synthesis Lipid_Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy mTORC1->Autophagy Cell_Survival Cell Survival (via AKT) mTORC2->Cell_Survival Cytoskeleton Cytoskeleton Organization mTORC2->Cytoskeleton Rapamycin Rapamycin / Rapalogs FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rap-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Physicochemical Properties of Rapamycin and Its Derivatives

The development of rapamycin derivatives has focused on modifying the C40-hydroxyl group on the parent macrocycle. These modifications alter key physicochemical parameters like solubility and lipophilicity (LogP), which in turn influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[5]

Below is a comparative summary of the core physicochemical properties for rapamycin and its major derivatives.

CompoundChemical FormulaMolecular Weight ( g/mol )XLogP3*Aqueous Solubility
Rapamycin (Sirolimus)C₅₁H₇₉NO₁₃914.17[9]~5.0-6.0Very poorly soluble (~5-20 µM)[10][11]
Everolimus (RAD001)C₅₃H₈₃NO₁₄958.2[12]5.9[12]Low (<0.1 mg/mL)[13][14]
Temsirolimus (CCI-779)C₅₆H₈₇NO₁₆1030.3[15][16]5.6[15][16]Sparingly soluble (~0.00235 mg/mL)[14][17]
Ridaforolimus (MK-8669)C₅₃H₈₄NO₁₄P990.2[18][19]5.9[18]Insoluble[20]
Zotarolimus (ABT-578)C₅₂H₇₉N₅O₁₂966.22[21][22]N/AHighly lipophilic[21]

Note: XLogP3 is a computed value for the logarithm of the n-octanol/water partition coefficient, a measure of lipophilicity.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical during drug development. Standardized protocols ensure data reliability and comparability.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at equilibrium. For pharmaceutical development, both thermodynamic and kinetic solubility are important.[23]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[24][25] It measures the concentration of a saturated solution at equilibrium.

Protocol Outline:

  • Preparation: An excess amount of the pure, solid compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.[25]

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant, controlled temperature (e.g., 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[26][27]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid material from the saturated solution.[27]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is accurately measured. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for this step.[26][28]

Shake_Flask_Workflow Start Start Add_Excess 1. Add excess solid drug to a known volume of solvent Start->Add_Excess Agitate 2. Agitate at constant temp (24-72h) to reach equilibrium Add_Excess->Agitate Separate 3. Separate solid and liquid phases (centrifuge/filter) Agitate->Separate Analyze 4. Withdraw clear supernatant Separate->Analyze HPLC 5. Quantify concentration (e.g., HPLC-UV) Analyze->HPLC Result Thermodynamic Solubility Value HPLC->Result

Caption: Experimental workflow for the shake-flask method of solubility determination.
Lipophilicity (LogP) Determination

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of a drug's membrane permeability and overall ADME properties.[29] The partition coefficient (P) is the ratio of the concentration of a neutral compound in a biphasic system, typically n-octanol and water, at equilibrium. It is most often expressed as its logarithm, LogP.[24]

Indirect Lipophilicity Measurement: RP-HPLC Method

While the shake-flask method is the direct standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput indirect method for estimating LogP.[30][31] This technique correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Protocol Outline:

  • System Setup: An RP-HPLC system is equipped with a non-polar column (e.g., C18). The mobile phase is a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).[30]

  • Calibration: A series of standard compounds with known LogP values are injected into the system. Their retention times (t_R_) are recorded.[32]

  • Calculate Capacity Factor (k'): For each standard, the capacity factor (k' or k) is calculated using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (the retention time of an unretained compound).

  • Generate Standard Curve: A calibration curve is created by plotting the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear regression is applied to this plot.[32]

  • Sample Analysis: The rapamycin derivative (test compound) is injected under the identical chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The log k' for the test compound is calculated and then used to determine its LogP value from the linear equation of the standard curve.[32]

RPHPLC_LogP_Workflow cluster_calib Calibration Phase cluster_analysis Analysis Phase Inject_Std 1. Inject standards with known LogP values Get_tR_Std 2. Measure retention times (tR) Inject_Std->Get_tR_Std Calc_k_Std 3. Calculate log(k') for each standard Get_tR_Std->Calc_k_Std Plot_Curve 4. Plot log(k') vs. known LogP to create calibration curve Calc_k_Std->Plot_Curve Interpolate 8. Interpolate LogP from calibration curve Plot_Curve->Interpolate Inject_Test 5. Inject test compound (e.g., Rapalog) Get_tR_Test 6. Measure its retention time (tR) Inject_Test->Get_tR_Test Calc_k_Test 7. Calculate log(k') for test compound Get_tR_Test->Calc_k_Test Calc_k_Test->Interpolate Result Estimated LogP of Test Compound Interpolate->Result

Caption: Workflow for LogP estimation using the RP-HPLC method.

Conclusion

The development of rapamycin derivatives has been a successful strategy to enhance the therapeutic potential of the parent compound. By rationally modifying its structure, derivatives like Everolimus and Temsirolimus have achieved improved physicochemical properties, particularly solubility, which facilitates more versatile clinical administration and can lead to more predictable pharmacokinetic behavior.[17][33] A thorough characterization of these properties using standardized protocols is a cornerstone of the drug development process, enabling formulation scientists and pharmacologists to optimize drug delivery and efficacy. The continued exploration of structure-property relationships in this class of molecules remains a key area of research for developing next-generation mTOR inhibitors.

References

42-(2-Tetrazolyl)rapamycin: A Technical Whitepaper on a Novel Rapamycin Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 42-(2-Tetrazolyl)rapamycin, a semi-synthetic analog of rapamycin (B549165). Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival. This whitepaper details the synthesis, mechanism of action, and available biological data for this compound, presenting it as a potential prodrug of rapamycin with distinct pharmacokinetic properties. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and mTOR-targeted therapies.

Introduction

Rapamycin, a macrolide produced by Streptomyces hygroscopicus, has demonstrated significant immunosuppressive and anti-proliferative activities. Its clinical utility, however, can be limited by its pharmacokinetic profile and potential for off-target effects. This has spurred the development of rapamycin analogs, or "rapalogs," with improved therapeutic indices. This compound is one such analog, designed to act as a prodrug that releases the active rapamycin moiety. This document consolidates the available technical information on this compound, with a comparative analysis to its parent compound and the well-established rapalog, temsirolimus.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its analogs exert their cellular effects by inhibiting the mTOR kinase. Specifically, they form a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[1]

mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[2][3] Inhibition of mTORC1 disrupts downstream signaling cascades, leading to the dephosphorylation of key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The net effect is a reduction in protein synthesis and cell cycle arrest, typically in the G1 phase.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core mTORC1 Signaling cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates This compound This compound Rapamycin Rapamycin This compound->Rapamycin Conversion FKBP12 FKBP12 Rapamycin->FKBP12 Binds FKBP12->mTORC1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when unphosphorylated Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from rapamycin, as detailed in US Patent 6,015,815.

Experimental Protocol:

Step 1: Synthesis of the Rapamycin-42-trifluoromethanesulfonate

  • Dissolve rapamycin (100 mg, 0.11 mmol) in dichloromethane (B109758) (0.6 mL) in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -78°C.

  • Sequentially add 2,6-lutidine (53 µL, 0.46 mmol) and trifluoromethanesulfonic anhydride (B1165640) (37 µL, 0.22 mmol).

  • Stir the reaction mixture for 15 minutes at -78°C.

  • Warm the mixture to room temperature.

  • Elute the reaction mixture through a pad of silica (B1680970) gel (6 mL) with diethyl ether.

  • Pool the fractions containing the triflate and concentrate to yield the product as an amber foam.

Step 2: Synthesis of 42-Epi-(tetrazolyl)-rapamycin

  • Dissolve the rapamycin-42-trifluoromethanesulfonate from Step 1 in isopropyl acetate (B1210297) (0.3 mL).

  • Sequentially add diisopropylethylamine (87 µL, 0.5 mmol) and 1H-tetrazole (35 mg, 0.5 mmol).

  • Stir the mixture for 18 hours at room temperature.

  • Partition the mixture between water (10 mL) and ether (10 mL).

  • Separate the organic layer, wash with brine (10 mL), and dry over sodium sulfate.

  • Concentrate the organic layer to yield a sticky yellow solid.

  • Purify the solid by flash column chromatography on silica gel using a hexane:acetone gradient to separate the epimers.

Synthesis_Workflow Rapamycin Rapamycin Step1 Step 1: Triflation - Dichloromethane, -78°C - 2,6-lutidine - Trifluoromethanesulfonic anhydride Rapamycin->Step1 Triflate_Intermediate Rapamycin-42-triflate Step1->Triflate_Intermediate Step2 Step 2: Nucleophilic Substitution - Isopropyl acetate - Diisopropylethylamine - 1H-tetrazole Triflate_Intermediate->Step2 Purification Purification - Flash Chromatography Step2->Purification Final_Product This compound Purification->Final_Product

Biological Activity and Efficacy

The immunosuppressive activity of this compound has been evaluated in vitro using a human mixed lymphocyte reaction (MLR) assay. This assay measures the proliferation of T-cells in response to alloantigen stimulation, a key process in organ transplant rejection.

Experimental Protocol: Human Mixed Lymphocyte Reaction (MLR) Assay

A detailed protocol for a standard human MLR assay is as follows:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Co-culture responder PBMCs from one donor with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound, rapamycin (as a positive control), and a vehicle control to the co-cultures.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Proliferation Assessment: During the final 18 hours of incubation, add ³H-thymidine to each well. Proliferating T-cells will incorporate the radiolabel into their DNA.

  • Data Analysis: Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter. Calculate the concentration of the compound that inhibits T-cell proliferation by 50% (IC₅₀).

Quantitative Data

The following table summarizes the in vitro immunosuppressive activity of this compound and comparator compounds from the MLR assay as reported in US Patent 6,015,815.

CompoundIC₅₀ (nM)
42-Epi-(tetrazolyl)-rapamycin (less polar isomer) 0.5
42-Epi-(tetrazolyl)-rapamycin (more polar isomer) 0.8
Rapamycin0.6
40-epi-N-[2'-pyridone]-rapamycin1.4
40-epi-N-[4'-pyridone]-rapamycin1.7

Pharmacokinetics

Preliminary pharmacokinetic data for the tetrazole-containing rapamycin analogs have been generated in monkeys, as disclosed in US Patent 6,015,815.

Experimental Protocol: Primate Pharmacokinetic Study

While the patent does not provide a detailed protocol, a standard primate pharmacokinetic study would generally involve the following steps:

  • Animal Model: Utilize a relevant non-human primate model, such as cynomolgus monkeys.

  • Dosing: Administer a single intravenous (IV) or oral (PO) dose of this compound formulated in a suitable vehicle.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing via a catheter.

  • Sample Processing: Process the blood samples to obtain plasma or whole blood, and store them frozen until analysis.

  • Bioanalysis: Quantify the concentrations of the parent compound (this compound) and the active metabolite (rapamycin) in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the concentration-time curve (AUC).

Pharmacokinetic Data

The patent presents a graphical representation of the blood concentrations of the tetrazole-containing rapamycin analogs in monkeys over time. The data suggests that these analogs exhibit different pharmacokinetic profiles compared to rapamycin, potentially with a shorter half-life.

PK_Workflow Dosing Compound Administration (IV or PO) Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Sample_Processing Plasma/Whole Blood Preparation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Conclusion

This compound is a potent inhibitor of T-cell proliferation in vitro, with an efficacy comparable to that of rapamycin. Its unique chemical structure suggests that it may function as a prodrug, offering a potentially altered pharmacokinetic and pharmacodynamic profile relative to the parent molecule. The available data, primarily from patent literature, provides a strong foundation for further investigation of this compound as a therapeutic agent. Future studies should focus on a more detailed characterization of its in vivo efficacy, metabolism, and safety profile to fully elucidate its therapeutic potential.

References

A Deep Dive into C42-Modified Rapamycin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of C42-modified rapamycin (B549165) compounds, focusing on their synthesis, biological activity, and pharmacokinetic profiles. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to serve as a critical resource for researchers in the field of drug discovery and development.

Introduction

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Its immunosuppressive and antiproliferative properties have led to its use in preventing organ transplant rejection and in treating certain cancers. However, limitations such as poor aqueous solubility and unfavorable pharmacokinetic profiles have driven the development of rapamycin analogs, known as "rapalogs." Modifications at the C42-hydroxyl position have proven particularly fruitful, leading to the development of clinically approved drugs such as the C42-ester derivative Temsirolimus and the C42-O-alkylated derivative Everolimus. This guide will delve into the landscape of C42-modified rapamycin compounds, exploring a range of chemical modifications including esters, ethers, amides, and carbonates.

mTOR Signaling Pathway and Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits Temsirolimus_Synthesis Rapamycin Rapamycin Protecting_Group Protect 31-OH (e.g., TMSCl, Imidazole) Rapamycin->Protecting_Group Rapa_31_OTMS Rapamycin-31-OTMS Protecting_Group->Rapa_31_OTMS Acylation Acylate 42-OH (Activated 2,2-bis(hydroxymethyl) propionic acid derivative) Rapa_31_OTMS->Acylation Protected_Temsirolimus Protected Temsirolimus Acylation->Protected_Temsirolimus Deprotection Deprotect 31-OH (Mild Acid) Protected_Temsirolimus->Deprotection Temsirolimus Temsirolimus Deprotection->Temsirolimus mTOR_Kinase_Assay Prepare_Reagents Prepare Reagents: - Recombinant mTOR - Substrate (e.g., p70S6K) - ATP - Test Compound Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction: - mTOR + Substrate + Inhibitor Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo Assay) Incubation->Detection Data_Analysis Analyze Data and Determine IC50 Detection->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Tetzolimycin) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Tetzolimycin, is a derivative and prodrug of a rapamycin (B549165) analog.[1][2] Like its parent compound, it functions as a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mechanism of action involves the formation of a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This drug-protein complex then binds directly to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[4][5] This inhibition leads to downstream effects such as the blockade of protein synthesis and the induction of autophagy.[4][6] These application notes provide detailed protocols for the proper dissolution and use of this compound in a research setting.

Quantitative Data Summary

Proper preparation of this compound solutions is critical for obtaining reproducible and accurate experimental results. The tables below summarize key quantitative data for dissolving and storing the compound.

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Molecular Weight 966.21 g/mol [1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][2][7]
Solubility in DMSO ≥ 130 mg/mL (~134.55 mM)[1][2][7]
Appearance Crystalline solid[4]
Storage of Powder -20°C, desiccated[3][8]
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Stable for 1 month at -20°C and 6 months at -80°C. Avoid repeated freeze-thaw cycles.[3][5][9]

Note: It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[2][7]

Table 2: Recommended Working Concentrations for Rapamycin (as a reference for starting optimization)

ApplicationCell Line(s)Working ConcentrationIncubation TimeSource(s)
mTOR Inhibition HEK293~0.1 nM (IC50)Not Specified[10]
mTOR Inhibition T98G, U87-MG2 nM - 1 µM (IC50)72 hours[10]
Autophagy Induction COS7, H40.2 µM (200 nM)24 hours[3][10]
General Pretreatment Various10 nM1 hour[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for most cell culture applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate Required Mass: Use the molecular weight (966.21 g/mol ) to determine the mass of this compound needed.

    • Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 1 mL x 10 mmol/L x 966.21 g/mol = 9.66 mg.

  • Weigh Powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of the compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[3] Visually inspect the solution against a light source to ensure no particulates are present.

Protocol 2: Storage and Handling of Stock Solution

To maintain the potency and stability of the compound, proper storage is essential.

Procedure:

  • Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes or cryovials. This prevents degradation from repeated freeze-thaw cycles and exposure to light.[3][5]

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

  • Handling: When ready to use, thaw a single aliquot at room temperature. Keep the stock solution on ice during experimental setup. Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol details the final dilution of the DMSO stock solution into your cell culture medium.

Procedure:

  • Determine Final Concentration: Decide on the final working concentration required for your experiment based on literature review or dose-response optimization (see Table 2 for examples).

  • Warm Culture Medium: Pre-warm the required volume of cell culture medium in a 37°C water bath.

  • Dilute Stock Solution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed medium.

    • Pro-Tip: To prevent precipitation of the compound, add the culture medium to the microcentrifuge tube containing the DMSO stock solution, rather than adding the small volume of DMSO stock directly to a large volume of medium.[11] Mix immediately and thoroughly by gentle pipetting or swirling.

    • Example for 100 nM working solution in 10 mL medium:

      • (V1)(10 mM) = (10 mL)(100 nM)

      • V1 = (10,000 µL)(0.0001 mM) / 10 mM = 0.1 µL.

      • Note: Pipetting such a small volume is inaccurate. It is recommended to perform an intermediate serial dilution. For instance, first dilute the 10 mM stock 1:100 in sterile DMSO or medium to get a 100 µM solution. Then add 10 µL of the 100 µM solution to 10 mL of medium to achieve a final concentration of 100 nM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the drug) to an equal volume of cell culture medium. This is crucial to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Treat Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing this compound or the vehicle control. Return the cells to the incubator for the desired treatment period.

Visualized Protocols and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Cell Treatment weigh 1. Weigh Powder (9.66 mg) dissolve 2. Dissolve in Solvent (1 mL DMSO) weigh->dissolve Add DMSO stock 3. Create Stock Solution (10 mM) dissolve->stock Vortex to mix aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -80°C aliquot->store dilute 6. Dilute in Medium (e.g., to 100 nM) store->dilute Thaw one aliquot treat 7. Add to Cells dilute->treat Incubate

Caption: Experimental workflow for dissolving and using this compound.

mtor_pathway growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 autophagy Autophagy mtorc1->autophagy drug This compound drug->mtorc1 Inhibition fkbp12 FKBP12 fkbp12->mtorc1 Inhibition protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis

Caption: Simplified mTORC1 signaling pathway and its inhibition.

References

Application Note and Protocol: Preparation of 42-(2-Tetrazolyl)rapamycin (Torkinib) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of 42-(2-Tetrazolyl)rapamycin (also known as Torkinib) stock solutions for in vitro and in vivo experimental use.

Introduction

This compound, commercially known as Torkinib, is a selective and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for studying the mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[2] Accurate and consistent preparation of Torkinib stock solutions is paramount for obtaining reproducible experimental results. This protocol provides a detailed methodology for the preparation, storage, and handling of Torkinib solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 308.34 g/mol [3]
Appearance White to light yellow solid[1][2]
Solubility in DMSO ≥ 50 mg/mL (up to 62 mg/mL reported)[2][3]
Storage of Powder -20°C for up to 3 years[1][2][3]
Storage of Stock Solution Aliquot and store at -80°C for up to 1 year[1][2][3]

Experimental Protocols

This section provides detailed protocols for preparing a high-concentration primary stock solution in DMSO and a working solution for in vivo studies.

3.1. Materials and Equipment

  • This compound (Torkinib) powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Pipettes and sterile filter tips

3.2. Protocol for High-Concentration Stock Solution (in DMSO)

This protocol describes the preparation of a 50 mM Torkinib stock solution in DMSO.

  • Pre-weighing Preparation: Allow the vial of Torkinib powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[4]

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of Torkinib powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 15.42 mg of Torkinib (Molecular Weight: 308.34 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO. It is crucial to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[3]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, sonication is recommended to ensure the compound is fully solubilized.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C, where they are stable for up to one year.[1][2][3]

3.3. Protocol for In Vivo Working Solution

This protocol provides a method for preparing a Torkinib working solution suitable for in vivo administration, based on a common formulation.[1] The final concentration of the working solution will depend on the specific experimental requirements.

  • Thaw Stock Solution: Remove one aliquot of the high-concentration Torkinib stock solution (from section 3.2) from the -80°C freezer and thaw it at room temperature.

  • Solvent Preparation: Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Dilution (Example for 1 mL of 2 mg/mL working solution):

    • To a sterile tube, add 400 µL of PEG300.

    • Add the required volume of the Torkinib DMSO stock solution. For a final concentration of 2 mg/mL, you would add 36.4 µL of a 55 mg/mL stock solution.

    • Add 50 µL of Tween 80.

    • Vortex the mixture until it is a clear solution.

    • Add 450 µL of saline to bring the total volume to approximately 1 mL.

    • Vortex again to ensure a homogenous solution.

  • Immediate Use: It is recommended to prepare this working solution fresh on the day of use.[2] If not used immediately, store on ice for a short period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for preparing the Torkinib stock solution.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Cellular Processes Growth_Factors Growth Factors PI3K PI3K/Akt Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Torkinib This compound (Torkinib) Torkinib->mTORC1 Torkinib->mTORC2 Cell_Growth Cell Growth S6K1->Cell_Growth Proliferation Proliferation _4EBP1->Proliferation Akt->mTORC1 Survival Survival Akt->Survival

Caption: mTOR signaling pathway showing inhibition by Torkinib.

Stock_Solution_Workflow Start Start Weigh Weigh Torkinib Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Mix Vortex / Sonicate for complete dissolution Add_DMSO->Mix Aliquot Aliquot into single-use vials Mix->Aliquot Store Store at -80°C Aliquot->Store End Stock Solution Ready Store->End

Caption: Experimental workflow for Torkinib stock solution preparation.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin, an mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] mTOR is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[2][4] Rapamycin and its analogs, including this compound, primarily inhibit mTORC1 by forming a complex with the intracellular receptor FKBP12.[4][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[4] Inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest.[6] While rapamycin is a potent inhibitor of mTORC1, its effects on mTORC2 are generally observed only after prolonged exposure or at higher concentrations in certain cell types.[3][7]

These application notes provide an overview of the in vitro applications of this compound and detailed protocols for assessing its biological activity.

Data Presentation

The effective concentration of this compound needs to be determined empirically for each cell line and assay. The following table provides a summary of typical effective concentrations observed for the parent compound, rapamycin, in various in vitro assays. These ranges can serve as a starting point for optimizing experiments with this compound.

Assay Type Cell Line/Target Effective Concentration Range (Rapamycin) Reference
mTORC1 Inhibition Various0.5 - 100 nM[7]
mTORC2 Inhibition Various0.2 - 20 µM[7]
Cell Proliferation Inhibition Human Venous Malformation Endothelial Cells1 - 1000 ng/mL[8]
Cell Proliferation Inhibition Oral Cancer Cells (Ca9-22)0.1 - 100 µM[9]
Colony Formation Inhibition Oral Cancer Cells (Ca9-22)1 - 100 µM[10]
Migration Inhibition Human Retinal Pericytes (HRP)0.005 - 5 µg/mL[11]
In Vitro Combination Studies Pediatric Cancer Cell Lines10 nM[12]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13][14]

Materials:

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)[14]

  • Microplate reader

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.[6][13]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][13]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[6][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: Western Blotting for mTOR Pathway Inhibition

This protocol is used to assess the phosphorylation status of key downstream effectors of mTOR, such as p70S6K and Akt, to confirm the inhibitory activity of this compound.

Materials:

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[6] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again three times with TBST.[6]

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start Start cells Cell Culture start->cells drug Prepare Drug Dilutions start->drug seed Seed Cells in Plates cells->seed treat Treat Cells with This compound drug->treat seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blotting treat->western data Data Acquisition & Analysis viability->data western->data end End data->end

Caption: Experimental workflow for determining the effective concentration of this compound.

mTOR_pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects cluster_inhibitor Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis p70S6K, 4E-BP1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Cell Survival Cell Survival mTORC2->Cell Survival Akt Rapamycin This compound + FKBP12 Rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

References

Unveiling mTORC1 Signaling: Application and Protocols for the Rapamycin Analog 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical signaling hub that integrates diverse environmental cues to control cell growth, proliferation, and metabolism.[1] Its dysregulation is implicated in a multitude of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2] Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, has been an invaluable pharmacological tool for dissecting the complexities of the mTORC1 pathway.[3] This document provides detailed application notes and protocols for studying mTORC1 signaling, with a specific focus on the semi-synthetic rapamycin analog, 42-(2-Tetrazolyl)rapamycin.

This compound is a derivative of rapamycin where the hydroxyl group at the C-42 position is replaced with a tetrazolyl group. While its specific biological activities in the context of mTORC1 signaling are not extensively documented in peer-reviewed literature, its structural similarity to rapamycin suggests it likely functions as an mTORC1 inhibitor. The protocols and principles outlined herein for rapamycin are therefore presented as a foundational guide for the investigation of this compound and other novel rapamycin analogs.

Mechanism of Action of Rapamycin and its Analogs

Rapamycin and its analogs exert their inhibitory effect on mTORC1 through a unique mechanism. They first form an intracellular complex with the FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1 kinase activity.[4] This prevents the phosphorylation of key downstream effectors of mTORC1, thereby modulating protein synthesis, cell growth, and autophagy.[1]

It is important to note that rapamycin's inhibition of mTORC1 is not always complete. Some mTORC1 substrates are more sensitive to rapamycin than others.[2] This has led to the development of second and third-generation mTOR inhibitors, such as ATP-competitive inhibitors (e.g., Torin1) and bivalent inhibitors (e.g., RapaLink1), which can inhibit rapamycin-resistant mTORC1 functions.[2][5]

Synthesis of this compound

This compound is synthesized from rapamycin through a two-step process as described in patent US6015815A. The first step involves the conversion of the C-42 hydroxyl group of rapamycin into a trifluoromethanesulfonate (B1224126) or fluorosulfonate leaving group. In the second step, this leaving group is displaced by tetrazole in the presence of a hindered, non-nucleophilic base, such as diisopropylethylamine, to yield the 42-Epi-(tetrazolyl)-rapamycin epimers. These epimers can then be separated and purified using techniques like flash column chromatography.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of rapamycin and other mTOR inhibitors against mTORC1 and mTORC2, providing a comparative baseline for researchers.

CompoundTargetIC50Cell LineReference
RapamycinmTORC163.3 pMPC3[6]
DL001mTORC174.9 pMPC3[6]
Torin1mTORC1/mTORC2~2 nM / ~10 nMIn vitro kinase assay[5]
RapaLink1mTORC1~1 nMHEK293E[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on mTORC1 signaling. These are general protocols based on the use of rapamycin and should be optimized for the specific cell lines and experimental conditions.

Protocol 1: Western Blot Analysis of mTORC1 Signaling Pathway

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key mTORC1 downstream effectors.

Materials:

  • Cell culture reagents

  • This compound (or other mTOR inhibitors)

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-S6K (Thr389), S6K, phospho-4E-BP1 (Thr37/46), 4E-BP1, GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time. A known mTOR inhibitor like rapamycin should be used as a positive control.[7]

  • Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS, and then add ice-cold RIPA buffer.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8] Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with primary antibodies overnight at 4°C.[8] Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[8] Quantify band intensities using image analysis software.

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Materials:

  • Cell culture reagents (e.g., HEK293T cells)

  • Antibodies for immunoprecipitation (e.g., anti-Raptor or anti-mTOR)

  • Protein A/G agarose (B213101) beads

  • mTOR lysis buffer

  • mTOR kinase assay buffer

  • Recombinant substrate (e.g., GST-4E-BP1)

  • ATP ([γ-32P]ATP for radioactive detection or cold ATP for Western blot detection)

  • This compound or other inhibitors

Procedure:

  • Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor or anti-mTOR antibody coupled to protein A/G agarose beads.[9]

  • Kinase Reaction: Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.[10] Resuspend the beads in kinase assay buffer containing the recombinant substrate (e.g., GST-4E-BP1) and the test compound (this compound) or vehicle.[9]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[9] Incubate at 30°C for 20-30 minutes.[9]

  • Stop Reaction and Analysis: Stop the reaction by adding Laemmli sample buffer.[9] Analyze the phosphorylation of the substrate by SDS-PAGE followed by autoradiography (if using [γ-32P]ATP) or Western blotting with a phospho-specific antibody.[9]

Protocol 3: Cell Proliferation Assay

This assay assesses the effect of this compound on cell growth and viability.

Materials:

  • Cell culture reagents

  • 96-well plates

  • This compound or other inhibitors

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Processes Growth Factors Growth Factors Amino Acids Amino Acids mTOR mTOR Amino Acids->mTOR Rag GTPases Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTOR Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 PRAS40 PRAS40 mTOR->PRAS40 DEPTOR DEPTOR mTOR->DEPTOR S6K1 S6K1 mTOR->S6K1 4E-BP1 4E-BP1 mTOR->4E-BP1 ULK1 ULK1 mTOR->ULK1 Lipin-1 Lipin-1 mTOR->Lipin-1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth 4E-BP1->Protein Synthesis Autophagy Autophagy ULK1->Autophagy Lipid Biosynthesis Lipid Biosynthesis Lipin-1->Lipid Biosynthesis This compound This compound This compound->mTOR Hypothesized Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12->mTOR

Caption: The mTORC1 signaling pathway and its regulation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot Kinase Assay Kinase Assay Cell Treatment->Kinase Assay Proliferation Assay Proliferation Assay Cell Treatment->Proliferation Assay Data Quantification Data Quantification Western Blot->Data Quantification Kinase Assay->Data Quantification Proliferation Assay->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General workflow for studying mTORC1 inhibition.

Conclusion

This compound represents a novel analog of rapamycin with potential for investigating mTORC1 signaling. While specific data on its biological activity is currently limited, the established protocols for rapamycin provide a robust framework for its characterization. By employing the detailed methodologies for Western blotting, kinase assays, and cell proliferation assays outlined in this document, researchers can systematically evaluate the efficacy and mechanism of action of this compound and other new mTORC1 inhibitors. Such studies are crucial for advancing our understanding of mTORC1 biology and for the development of new therapeutic strategies targeting this key signaling pathway.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165) (sirolimus), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in various diseases, including cancer.[1] As an analogue of rapamycin, this compound is expected to exert its effects through the inhibition of mTOR Complex 1 (mTORC1). These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, with dosage and protocol recommendations extrapolated from studies on its parent compound, rapamycin, and another widely studied analogue, temsirolimus (B1684623) (CCI-779).

Data Presentation: Dosage and Administration

The following tables summarize quantitative data on the dosage and administration of rapamycin and temsirolimus in various in vivo mouse studies. This information can serve as a starting point for determining appropriate dosing regimens for this compound.

Table 1: Rapamycin (Sirolimus) Dosage in Mouse Models

Administration RouteDosage RangeDosing FrequencyVehicle/FormulationObserved Effects & Notes
Intraperitoneal (IP)1.5 - 8 mg/kgDaily or every other day10% PEG400, 10% Tween 80 in ddH₂OLifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain.[1]
Oral (in diet)14 - 378 ppmContinuousMicroencapsulated in foodA dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed. The 14 ppm dose is common for lifespan studies.[1][2]
Oral (gavage)0.4 - 1.6 mg/kgDaily for 14 daysNot specifiedResulted in a linear increase in whole blood and tissue concentrations with dose.[1]
Intravenous (IV)0.04 - 0.4 mg/kg/dayContinuous infusion for 14 daysNot specifiedShowed a non-linear relationship between dose and tissue concentrations.[1]

Table 2: Temsirolimus (CCI-779) Dosage in Mouse Xenograft Models

Administration RouteDosage RangeDosing FrequencyVehicle/FormulationObserved Effects & Notes
Intraperitoneal (IP)0.4 - 20 mg/kg10 injections (unspecified frequency)Not specifiedSignificant dose-dependent antitumor responses against multiple myeloma xenografts.[3] Modest toxicity observed.[3]
Intraperitoneal (IP)5 - 10 mg/kg/day6 days per week5% Tween, 5% PEG 400, and 4% EtOH in H₂OEfficacious in acute lymphoblastic leukemia xenografts.[4]

Signaling Pathway

This compound, like rapamycin, inhibits the mTORC1 signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of the compound.

mTORC1_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition lifted Rapamycin This compound (via FKBP12) Rapamycin->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

General Workflow for In Vivo Xenograft Study

The following diagram outlines a generalized workflow for conducting an in vivo xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow start Start cell_culture 1. Tumor Cell Culture start->cell_culture tumor_implantation 3. Tumor Implantation (Subcutaneous injection of 1-10 x 10^6 cells) cell_culture->tumor_implantation animal_acclimation 2. Animal Acclimation (e.g., NSG mice, 6-8 weeks old) animal_acclimation->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) tumor_implantation->tumor_monitoring randomization 5. Randomization (Tumor volume ~100-200 mm³) tumor_monitoring->randomization treatment 6. Treatment Initiation (Vehicle vs. This compound) randomization->treatment data_collection 7. Data Collection (Tumor volume, body weight, clinical signs) treatment->data_collection endpoint 8. Study Endpoint (e.g., Tumor volume limit, time) data_collection->endpoint analysis 9. Tissue Collection & Analysis (e.g., Western blot, IHC) endpoint->analysis end End analysis->end

Caption: A generalized workflow for an in vivo xenograft study.

Detailed Methodologies

1. Animal Models

  • Immunocompromised mice, such as NOD/SCID or NSG (NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ) mice, are commonly used for xenograft studies as they can host human tumor cells.[5][6]

  • Mice are typically 6-8 weeks old at the start of the experiment.[5][6]

  • House animals in a specific pathogen-free (SPF) environment and allow for at least one week of acclimation before any procedures.[5]

2. Tumor Implantation

  • Harvest tumor cells from culture during the logarithmic growth phase.

  • Resuspend cells in a suitable medium, often a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1x10⁷ to 1x10⁸ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1x10⁶ to 10x10⁶ cells) into the flank of each mouse.[5]

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[5][6]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[5]

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[3][6]

4. Preparation and Administration of this compound

  • Vehicle Preparation: A common vehicle for rapamycin and its analogues for intraperitoneal injection is a solution containing 5% Tween 80, 5% PEG 400, and 4% ethanol (B145695) in water.[4] For oral administration, the compound can be formulated in a suitable suspension.

  • Drug Preparation: Prepare a stock solution of this compound in a solvent like DMSO. On the day of administration, dilute the stock solution with the vehicle to the final desired concentration.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer the prepared drug solution via IP injection at the desired dosage (e.g., 5-20 mg/kg) and frequency (e.g., daily, 6 days/week).[3][4]

    • Oral Gavage: Administer the drug suspension directly into the stomach using a gavage needle.

    • Dietary Admixture: For long-term studies, the compound can be microencapsulated and mixed into the animal chow at a specific concentration (ppm).

5. Efficacy and Toxicity Assessment

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or grooming.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting for p-S6K, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The provided data and protocols, derived from studies on rapamycin and temsirolimus, offer a solid foundation for designing and executing in vivo mouse studies with this compound. Researchers should carefully consider the specific goals of their study, the animal model being used, and potential toxicities when determining the optimal dosing regimen. It is recommended to perform initial dose-ranging studies to establish the maximum tolerated dose and the effective dose for the specific model and endpoint of interest.

References

Assessing mTOR Inhibition with 42-(2-Tetrazolyl)rapamycin via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[1][3] 42-(2-Tetrazolyl)rapamycin, also known as temsirolimus, is a specific inhibitor of mTOR.[4] It functions by binding to the intracellular protein FKBP-12, forming a complex that inhibits the mTOR complex 1 (mTORC1).[3][5] This inhibition disrupts the phosphorylation of downstream effector proteins, primarily p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[6][7]

Western blotting is a widely used and effective technique to assess the activity of the mTOR pathway by detecting the phosphorylation status of its key components.[2][8] This document provides detailed application notes and protocols for evaluating the inhibitory effect of this compound on the mTOR signaling pathway using Western blot analysis.

mTOR Signaling Pathway

The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2.[9] mTORC1 is sensitive to rapamycin and its analogs, like temsirolimus, and plays a central role in regulating cell growth by phosphorylating key substrates such as S6K1 and 4E-BP1.[2][10] mTORC2 is generally considered rapamycin-insensitive, especially under acute treatment conditions, and is involved in controlling cell survival and cytoskeletal organization.[2][7] The inhibitory action of this compound primarily targets mTORC1, leading to a decrease in the phosphorylation of its downstream effectors.

mTOR_Pathway GrowthFactors Growth Factors / Nutrients PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Temsirolimus This compound (Temsirolimus) Temsirolimus->mTORC1 inhibits p_p70S6K p-p70S6K (Thr389) p70S6K->p_p70S6K ProteinSynthesis Protein Synthesis & Cell Growth p_p70S6K->ProteinSynthesis p_4EBP1 p-4E-BP1 (Thr37/46) _4EBP1->p_4EBP1 p_4EBP1->ProteinSynthesis

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Analysis of mTOR Pathway Inhibition

The inhibitory effects of this compound on the mTOR pathway can be quantified by measuring the changes in the phosphorylation levels of downstream target proteins. The following tables summarize hypothetical, yet representative, quantitative data from a Western blot experiment. The data illustrates a dose-dependent and time-dependent inhibition of mTORC1 signaling in a cancer cell line (e.g., renal cell carcinoma) treated with this compound.

Table 1: Dose-Dependent Inhibition of mTOR Pathway Proteins by this compound

Target Protein0 nM (Vehicle)10 nM50 nM100 nM
p-mTOR (Ser2448) / total mTOR 100%75%40%15%
p-p70S6K (Thr389) / total p70S6K 100%60%25%10%
p-4E-BP1 (Thr37/46) / total 4E-BP1 100%80%50%25%

Note: Data are presented as a percentage of the vehicle-treated control, normalized to the total protein levels. This represents a typical expected outcome.

Table 2: Time-Course of mTOR Pathway Inhibition by this compound (100 nM)

Target Protein0 hr2 hr6 hr24 hr
p-mTOR (Ser2448) / total mTOR 100%65%30%18%
p-p70S6K (Thr389) / total p70S6K 100%50%20%12%
p-4E-BP1 (Thr37/46) / total 4E-BP1 100%70%45%28%

Note: Data are presented as a percentage of the 0-hour time point, normalized to the total protein levels.

Experimental Protocols

The following are detailed protocols for assessing the inhibition of the mTOR pathway by this compound using Western blotting.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., A498, 786-O renal cell carcinoma lines) in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Drug Preparation: Prepare a stock solution of this compound (Temsirolimus) in a suitable solvent such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle (DMSO) as a control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[1]

  • Cell Scraping: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. The samples can be stored at -80°C or used immediately.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Standardization: Based on the determined concentrations, normalize the volume of each lysate to ensure equal protein loading for the subsequent steps.

SDS-PAGE and Western Blotting

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Protein Extraction (Lysis) Start->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SamplePrep Sample Preparation (Laemmli Buffer) Quant->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (4°C, Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (RT, 1 hour) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for the target proteins. It is recommended to use antibodies against both the phosphorylated and total forms of the proteins of interest.[1][11]

    • Recommended Primary Antibodies:

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Loading control (e.g., β-actin or GAPDH)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.[1]

Data Analysis and Quantification
  • Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging system.

  • Densitometry: Quantify the intensity of the protein bands using densitometry software such as ImageJ.[12]

  • Normalization: To accurately assess the level of phosphorylation, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band for each sample.

  • Relative Quantification: Further normalize the data by expressing the results for the treated samples as a fold change or percentage relative to the vehicle-treated control.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for assessing the inhibitory activity of this compound on the mTOR signaling pathway. By employing Western blot analysis to quantify the phosphorylation status of key downstream targets, researchers can effectively characterize the potency and mechanism of action of this and other mTOR inhibitors. Accurate and reproducible data generated through these methods are essential for advancing cancer research and the development of targeted therapeutics.

References

Application Notes and Protocols for Inducing Autophagy In Vitro with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251) (ABT-578), is a semi-synthetic derivative of rapamycin (B549165).[1] Like its parent compound, it is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] Zotarolimus exerts its effects by forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). This complex then binds to and inhibits mTOR Complex 1 (mTORC1), thereby mimicking a state of cellular starvation and robustly inducing autophagy.[2] Autophagy is a catabolic process involving the degradation of cellular components via the lysosomal pathway, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases.

These application notes provide a comprehensive guide for researchers utilizing this compound to induce and study autophagy in vitro. While specific quantitative data for zotarolimus-induced autophagy is not extensively published, its mechanistic similarity to rapamycin allows for the adaptation of established protocols. The information presented herein is based on the well-documented effects of rapamycin, which are anticipated to be comparable for its tetrazolyl derivative.

Mechanism of Action: mTORC1 Inhibition and Autophagy Induction

Under normal growth conditions, mTORC1 phosphorylates and inactivates key proteins involved in the initiation of autophagy, such as ULK1 and ATG13.[3][4] By inhibiting mTORC1, this compound relieves this inhibitory phosphorylation, leading to the activation of the ULK1 complex. This initiates a cascade of events culminating in the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo destined for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.

Signaling Pathway of mTORC1-Mediated Autophagy Induction

mTOR_Pathway cluster_0 Cellular Inputs Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Cellular Stress Cellular Stress Cellular Stress->mTORC1 inhibits PI3K/AKT->mTORC1 activates ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits This compound This compound This compound->mTORC1 inhibits Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation initiates Autophagy Autophagy Autophagosome Formation->Autophagy

Caption: mTORC1 inhibition by this compound induces autophagy.

Quantitative Data Presentation

The following tables summarize representative quantitative data for rapamycin-induced autophagy in various cell lines. These values can serve as a benchmark for experiments using this compound. The primary endpoints for assessing autophagy are the ratio of lipidated LC3 (LC3-II) to non-lipidated LC3 (LC3-I) and the levels of the autophagy substrate p62 (also known as SQSTM1). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Table 1: Effect of Rapamycin on LC3-II/LC3-I Ratio in Different Cell Lines

Cell LineConcentrationIncubation TimeFold Change in LC3-II/LC3-I RatioReference
A549 Lung Cancer100 nM24 hours~3.35[5]
A549 Lung Cancer200 nM24 hours~3.51[5]
Human Neuroblastoma20 µM24 hoursSignificant Increase[6]
Mouse Schwann Cells25 nM48 hoursPronounced Increase[2]

Table 2: Effect of Rapamycin on p62 Protein Levels in Different Cell Lines

Cell LineConcentrationIncubation TimeChange in p62 LevelsReference
Human Neuroblastoma20 µM24 hoursDecreased[6]
Mouse Schwann Cells25 nM48 hoursDecreased[2]

Experimental Protocols

Protocol 1: In Vitro Autophagy Induction

This protocol describes the general procedure for treating cultured cells with this compound to induce autophagy.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (Zotarolimus)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

  • Preparation of Treatment Medium: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 200 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, immunofluorescence).

Protocol 2: Western Blotting for Autophagy Markers (LC3 and p62)

This protocol details the detection of key autophagy markers by Western blotting.

Experimental Workflow for Western Blotting

WB_Workflow Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., 5% non-fat milk) Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-LC3, anti-p62) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Caption: Workflow for detecting autophagy markers by Western blot.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (12-15% recommended for LC3)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer on ice for 10-30 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., GAPDH or β-actin).

Concluding Remarks

This compound is a valuable tool for inducing autophagy in vitro through its specific inhibition of mTORC1. The protocols and data presented provide a solid foundation for researchers to design and execute experiments to study the role of autophagy in various cellular processes and disease models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for autophagy induction in the specific cell line of interest.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3][4][5] Due to its therapeutic potential in various diseases, including cancer and autoimmune disorders, understanding the stability of this compound in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the accuracy and reproducibility of experimental results.[6] These application notes provide a summary of the long-term stability of this compound in DMSO and detailed protocols for its handling and stability assessment.

Long-Term Stability Summary

Proper storage of this compound solutions in DMSO is essential to prevent degradation and maintain the compound's integrity. Based on available data, the following storage conditions are recommended.

Data Presentation: Stability of this compound in DMSO

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsRecommended for long-term storage.[7]
-20°CUp to 1 monthSuitable for short-term storage.[7]
4°CNot RecommendedSignificant degradation may occur.
Room TemperatureNot RecommendedProne to rapid degradation.
37°CNot RecommendedExtremely thermolabile; significant degradation within days.[8]

Key Considerations:

  • Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may accelerate compound degradation. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air.[7]

  • Freeze-Thaw Cycles: While some studies on general compound stability in DMSO suggest minimal degradation after multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[9][10][11]

  • Light Sensitivity: Rapamycin and its analogs can be sensitive to light. Store stock solutions in amber vials or protect them from light to prevent photodegradation.

  • Oxidation: Although rapamycin itself is susceptible to oxidation, the impact on this compound in DMSO under typical storage conditions is not fully characterized. Storing under an inert atmosphere (e.g., argon or nitrogen) can be considered for maximal stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquot the stock solution into single-use, sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

Protocol 2: Long-Term Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively assess the long-term stability of this compound in DMSO at various storage temperatures.

Materials:

  • Stock solution of this compound in DMSO (from Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Incubators or refrigerators set to desired storage temperatures (-20°C, 4°C, room temperature)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound stock solution in DMSO.

  • Time-Zero Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.

  • Storage: Store the remaining aliquots at the different selected temperatures (-20°C, 4°C, and room temperature), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and reach room temperature.

  • HPLC Analysis: Analyze the sample using a validated HPLC method. An example method for rapamycin that can be adapted is provided below.[8][12]

    • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 57°C.[8][12]

    • Detection Wavelength: 277 nm.[8][12]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the peak area of the parent compound in the chromatogram.

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP hydrolyzes GTP Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis Rapamycin This compound (with FKBP12) Rapamycin->mTORC1 inhibits Amino_Acids Amino Acids Amino_Acids->mTORC1

Caption: mTOR Signaling Pathway Inhibition.

Stability_Workflow Start Start: Prepare This compound Stock in DMSO Aliquot Aliquot into Single-Use Vials Start->Aliquot T0_Analysis Time-Zero (T=0) HPLC Analysis Aliquot->T0_Analysis Storage Store Aliquots at Different Temperatures (-20°C, 4°C, RT) Aliquot->Storage Data_Analysis Data Analysis: - Calculate % Remaining - Identify Degradants T0_Analysis->Data_Analysis (Baseline) Time_Points Retrieve Samples at Predetermined Time Points Storage->Time_Points Thaw Thaw Sample to Room Temperature Time_Points->Thaw HPLC_Analysis HPLC Analysis Thaw->HPLC_Analysis HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Long-Term Stability Study Workflow.

References

Troubleshooting & Optimization

42-(2-Tetrazolyl)rapamycin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments with 42-(2-Tetrazolyl)rapamycin, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of a rapamycin (B549165) analog.[1][2] Like rapamycin, its primary mechanism of action is the specific inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[3][4][5][6] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3][4][6]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Quantitative data indicates a solubility of ≥ 130 mg/mL in DMSO.[1][2][7] It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[2][7] Like its parent compound rapamycin, it is expected to have poor aqueous solubility.[8][9][10]

Q3: My this compound is not dissolving properly in my aqueous experimental medium. What could be the issue?

A3: Rapamycin and its analogs are highly hydrophobic and prone to precipitation in aqueous solutions.[8][9][11] The most common reason for dissolution failure is improper dilution from the stock solution. When diluting a DMSO stock solution into an aqueous medium, it is crucial to add the medium to the DMSO stock and not the other way around.[11][12] This gradual change in solvent polarity helps to prevent the compound from precipitating out of solution. Additionally, ensuring the stock solution is fully dissolved before dilution is critical.

Q4: Are there alternative solvents I can use if I cannot use DMSO?

A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents are effective for rapamycin and may be applicable to its analogs. These include ethanol, dimethylformamide (DMF), and acetone.[3][9] However, the solubility in these alternative solvents for this specific analog has not been quantitatively reported in the provided search results. It is advisable to perform small-scale solubility tests before proceeding with a large-scale experiment.

Q5: How should I store my this compound stock solution?

A5: For long-term stability, stock solutions of rapamycin analogs should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][12] When stored at -20°C, the solution is generally stable for up to 3 months.[4][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Precipitate Formation Upon Dilution in Aqueous Media
  • Symptom: A visible precipitate forms immediately or shortly after diluting the DMSO stock solution into cell culture medium or buffer.

  • Possible Causes:

    • Incorrect dilution technique.

    • The final concentration in the aqueous medium exceeds the solubility limit.

    • The temperature of the aqueous medium is too low.

  • Solutions:

    • Correct Dilution Technique: Always add the pre-warmed aqueous medium to the DMSO stock solution of this compound, not the reverse.[11][12] Mix gently but thoroughly.

    • Serial Dilutions: For very low final concentrations, consider performing an intermediate dilution in the aqueous medium to minimize the risk of precipitation.

    • Warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the drug solution.[12]

    • Vortexing: Gently vortex the diluted solution to ensure it is fully dissolved before adding it to your experimental setup.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in experimental outcomes between replicates or different experimental days.

  • Possible Causes:

    • Incomplete dissolution of the compound.

    • Degradation of the compound due to improper storage or handling.

    • Variations in the final concentration due to pipetting errors.

  • Solutions:

    • Ensure Complete Dissolution of Stock: Before making dilutions, visually inspect your stock solution to ensure there are no solid particles. Gentle warming or sonication can aid in dissolving the compound in the initial solvent.[12]

    • Proper Storage: Aliquot stock solutions and store them at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[4]

    • Calibrated Pipettes: Use calibrated pipettes, especially for small volumes of concentrated stock solutions, to ensure accuracy in final concentrations.

Issue 3: Low Potency or Lack of Expected Biological Effect
  • Symptom: The compound does not produce the expected inhibitory effect on the mTOR pathway, even at concentrations reported to be effective for similar compounds.

  • Possible Causes:

    • The compound has degraded.

    • The actual concentration is lower than calculated due to incomplete dissolution or precipitation.

    • The cell line or experimental system is resistant to the effects of the drug.

  • Solutions:

    • Fresh Stock Solution: Prepare a fresh stock solution from the powdered compound.

    • Solubility Check: Before treating your cells, prepare the final dilution and visually inspect for any signs of precipitation.

    • Positive Controls: Include a known mTOR inhibitor, such as rapamycin, as a positive control in your experiments.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[13]

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for this compound and its parent compound, rapamycin.

CompoundSolventSolubilityTemperatureSource
This compound Dimethyl Sulfoxide (DMSO)≥ 130 mg/mL (134.55 mM)Not Specified[1][2][7]
Rapamycin (Sirolimus)Dimethyl Sulfoxide (DMSO)~10 mg/mL to ≥ 100 mg/mLNot Specified[3][4][9]
Rapamycin (Sirolimus)Ethanol~0.25 mg/mL to ≥ 50 mg/mLNot Specified[3][4][9]
Rapamycin (Sirolimus)Dimethylformamide (DMF)~10 mg/mLNot Specified[3]
Rapamycin (Sirolimus)Water~2.6 µg/mL (practically insoluble)25°C[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Materials:

    • This compound powder (Molecular Weight: 966.21 g/mol )

    • High-purity, anhydrous DMSO (newly opened)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 9.66 mg of the compound.

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution.[12]

    • Visually confirm that no solid particles remain.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • To prepare a working solution (e.g., 100 nM), perform a serial dilution. For example, to make a 10 µM intermediate solution, add 999 µL of pre-warmed medium to 1 µL of the 10 mM stock solution. Crucially, add the medium to the stock solution. [11][12]

    • Gently vortex the intermediate solution.

    • To prepare the final 100 nM working solution, add the appropriate volume of the 10 µM intermediate solution to the required volume of pre-warmed cell culture medium. For example, add 100 µL of the 10 µM solution to 9.9 mL of medium.

    • Mix the final working solution gently by inverting the tube before adding it to the cells.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin_Analog This compound FKBP12 FKBP12 Rapamycin_Analog->FKBP12 Complex Drug-FKBP12 Complex Rapamycin_Analog->Complex FKBP12->Complex Complex->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Obtain This compound Powder Weigh 1. Accurately weigh powder Start->Weigh Dissolve 2. Dissolve in 100% DMSO to make 10 mM stock Weigh->Dissolve Vortex 3. Vortex/Sonicate until fully dissolved Dissolve->Vortex Aliquot 4. Aliquot into single-use tubes Vortex->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store Thaw 6. Thaw one aliquot for experiment Store->Thaw Dilute 7. Dilute in pre-warmed aqueous medium (Medium to Drug) Thaw->Dilute Treat 8. Add to experimental system Dilute->Treat

Caption: Workflow for preparing this compound solutions for experiments.

Troubleshooting_Tree Problem Problem Encountered Precipitate Precipitate in Aqueous Medium? Problem->Precipitate Inconsistent Inconsistent Results? Precipitate->Inconsistent No Sol_Dilution Check Dilution Technique (Medium to Drug) Precipitate->Sol_Dilution Yes NoEffect No Biological Effect? Inconsistent->NoEffect No Sol_Storage Check Storage (Aliquots, -20°C) Inconsistent->Sol_Storage Yes Sol_Fresh Prepare Fresh Stock NoEffect->Sol_Fresh Yes Sol_Warm Use Pre-warmed Medium Sol_Dilution->Sol_Warm Sol_Dissolution Ensure Complete Stock Dissolution Sol_Storage->Sol_Dissolution Sol_Control Use Positive Control (e.g., Rapamycin) Sol_Fresh->Sol_Control

Caption: Troubleshooting decision tree for common issues.

References

optimizing 42-(2-Tetrazolyl)rapamycin treatment duration for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin. Given that this compound is a rapamycin (B549165) analog, much of the guidance is based on the extensive research available for rapamycin and other rapalogs like everolimus (B549166) and temsirolimus (B1684623), which share the core mechanism of mTOR inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a derivative of rapamycin, a macrolide compound.[1] Like rapamycin, it is a specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mechanism of action involves forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, protein synthesis, and metabolism.[2][3] By inhibiting mTORC1, this compound can suppress cell growth and proliferation.[2][4]

Q2: What is the optimal treatment duration to achieve a maximal effect?

A2: The optimal treatment duration for this compound has not been definitively established and is likely context-dependent, varying with the experimental model and desired outcome. Studies with related mTOR inhibitors like rapamycin and everolimus suggest that both continuous and intermittent dosing strategies can be effective.[5][6]

  • Continuous Treatment: Daily low-dose administration is a common approach.[6] For instance, in preclinical models, everolimus has been administered daily at doses of 1-5 mg/kg.[7]

  • Intermittent Treatment: Intermittent, high-dose schedules (e.g., once weekly) are also utilized, which may help to mitigate potential side effects associated with continuous mTORC2 inhibition.[6][8] Some studies have explored dosing every other day or for 5 days every 2 weeks.[5][9]

Ultimately, the ideal duration will depend on the specific research question, the cell type or animal model, and the balance between efficacy and potential toxicity. Pilot studies are recommended to determine the optimal schedule for your specific application.

Q3: What are the potential off-target effects or toxicities to be aware of?

A3: While rapamycin and its analogs are known for their specific inhibition of mTOR, long-term treatment can lead to off-target effects, primarily through the eventual inhibition of mTOR Complex 2 (mTORC2).[8] This can result in metabolic dysregulation, such as hyperglycemia and hyperlipidemia.[10] Other potential side effects observed with mTOR inhibitors in clinical and preclinical settings include mucositis, rash, and asthenia.[9] Monitoring for these effects is crucial during prolonged experiments.

Q4: Can this compound be used in combination with other agents?

A4: Yes, mTOR inhibitors like everolimus have been successfully used in combination with cytotoxic anticancer agents.[7] In vitro and in vivo studies have shown that combining everolimus with drugs like cisplatin, doxorubicin, and paclitaxel (B517696) can lead to cooperative antitumor effects without a significant increase in toxicity.[7] However, combinations with agents like gemcitabine (B846) and 5-fluorouracil (B62378) were less well-tolerated.[7] Careful consideration of the administration schedule is necessary, as some schedules can be antagonistic.[7]

Troubleshooting Guides

Problem: Suboptimal or no observed effect on cell proliferation.

Possible Cause Troubleshooting Step
Incorrect Dosage The effective concentration can vary between cell lines. Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations based on published data for other rapamycin analogs.
Insufficient Treatment Duration The effect of mTOR inhibition on cell proliferation may not be apparent after short incubation times. Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) and perform time-course experiments.
Drug Instability Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. Confirm mTOR pathway activity in your cell line by assessing the phosphorylation status of downstream targets like S6 kinase (S6K) and 4E-BP1.

Problem: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
Inconsistent Drug Preparation Prepare stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound before adding it to the cell culture medium.
Timing of Treatment Add the compound to the cells at the same stage of growth (e.g., logarithmic growth phase) for all experiments.

Experimental Protocols

Protocol 1: Determination of IC50 in a Cancer Cell Line

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 nM to 10 µM.

  • Treatment: Replace the medium in the wells with the medium containing the different drug concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 2, 6, 12, 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6 ribosomal protein (Ser235/236), total S6 ribosomal protein, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: Example Dose-Response Data for this compound in A549 Lung Cancer Cells

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
192 ± 5.1
1075 ± 6.2
5053 ± 3.8
10038 ± 4.1
50021 ± 2.9
100015 ± 2.5

Table 2: Summary of Treatment Schedules for mTOR Inhibitors in Preclinical Models

CompoundDosing ScheduleModelKey FindingsReference
Everolimus1-5 mg/kg/day, oralHuman tumor xenograftsDose-dependent inhibition of tumor growth[7]
Everolimus1.5 mg/kg/day, continuous (osmotic minipump)GFP-LC3 transgenic miceShort-term (3 days) treatment stimulates autophagy[5]
Everolimus3 mg/kg, every other day, oralGFP-LC3 transgenic miceIntermittent long-term (56 days) treatment maintains mTORC1 sensitivity[5]
Rapamycin4 mg/kg, injectionAged mice6 weeks of treatment may enhance survival[11]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin This compound + FKBP12 Rapamycin->mTORC1 mTORC2 mTORC2 Akt_Ser473 Akt (Ser473) Phosphorylation mTORC2->Akt_Ser473

Caption: Simplified mTOR signaling pathway showing the inhibitory effect of this compound on mTORC1.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Example) Cell_Culture 1. Cell Culture (e.g., A549) Dose_Response 2. Dose-Response Assay (Determine IC50) Cell_Culture->Dose_Response Treatment 3. Treatment with This compound Dose_Response->Treatment Western_Blot 4. Western Blot for p-S6, p-4E-BP1 Treatment->Western_Blot Viability_Assay 5. Cell Viability Assay Treatment->Viability_Assay Xenograft 1. Tumor Xenograft Implantation Dosing_Strategy 2. Treatment Initiation (e.g., Continuous vs. Intermittent) Xenograft->Dosing_Strategy Tumor_Measurement 3. Monitor Tumor Growth & Body Weight Dosing_Strategy->Tumor_Measurement PK_PD 4. Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

Caption: General experimental workflow for evaluating this compound efficacy.

logical_relationship Treatment_Duration Treatment Duration Continuous_Dosing Continuous Dosing Treatment_Duration->Continuous_Dosing Intermittent_Dosing Intermittent Dosing Treatment_Duration->Intermittent_Dosing Maximal_Effect Maximal Effect Toxicity Potential Toxicity mTORC1_Inhibition Sustained mTORC1 Inhibition Continuous_Dosing->mTORC1_Inhibition mTORC2_Inhibition Potential mTORC2 Inhibition Continuous_Dosing->mTORC2_Inhibition Pulsatile_Inhibition Pulsatile mTORC1 Inhibition Intermittent_Dosing->Pulsatile_Inhibition mTORC1_Inhibition->Maximal_Effect mTORC2_Inhibition->Toxicity Pulsatile_Inhibition->Maximal_Effect

References

Technical Support Center: Troubleshooting Rapamycin Analog Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with rapamycin (B549165) and its analogs (rapalogs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My rapamycin analog precipitates out of solution when I add it to my cell culture media. How can I prevent this?

A1: This is a frequent issue due to the low aqueous solubility of rapamycin and its analogs.[1] To prevent precipitation, follow these steps:

  • Slow Dilution: When preparing your working solution, add the aqueous medium to your concentrated DMSO stock solution slowly while vortexing or mixing. Avoid adding the DMSO stock directly to the full volume of aqueous buffer.[1]

  • Serial Dilution: Perform serial dilutions in your organic solvent (e.g., DMSO) to lower the concentration before the final dilution into the aqueous medium.[1]

  • Vehicle Control: Always include a vehicle control with the same final concentration of DMSO in your experiments to account for any solvent-induced effects. The final DMSO concentration in cell culture should typically be kept below 0.5%.[1]

Q2: I am not observing the expected inhibition of cell proliferation after treatment with a rapamycin analog. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors.[1][2] The genetic background of the cells, such as the status of the PI3K/Akt/mTOR pathway, can significantly influence their response.[1] It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Concentration and Duration: The inhibitory effects of rapamycin are strongly dependent on both concentration and time.[2][3] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) and vary the treatment duration (e.g., 24, 48, 72 hours).[1][3]

  • Feedback Loop Activation: Inhibition of mTORC1 by rapamycin analogs can lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival and proliferation, counteracting the inhibitory effect.[1][4]

  • Drug Stability: Rapamycin and its analogs are unstable in aqueous solutions, and their degradation is dependent on pH and temperature.[1][5] Ensure you prepare fresh dilutions for each experiment from a frozen stock.[1]

Q3: My experimental results with the same rapamycin analog are inconsistent from one experiment to the next. What are the common sources of this variability?

A3: Inconsistent results can arise from several sources:

  • Drug Stability and Handling: As mentioned, rapalogs are unstable in aqueous solutions.[1][5] Use fresh dilutions for each experiment and be consistent with the solvent used for stock solutions.[1] Rapamycin can also undergo autoxidation, especially in its amorphous form.[6][7]

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all influence the cellular response to treatment.[1][8] Avoid using cells that are over-confluent.[8]

  • Solvent Consistency: Use a consistent source and grade of solvent (e.g., DMSO) for preparing your stock solutions.[1]

  • Assay Conditions: Factors like incubation times, temperature, and CO2 levels should be strictly controlled.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation Low aqueous solubility of the rapamycin analog.Prepare a high-concentration stock in DMSO. Add aqueous media to the DMSO stock slowly while mixing. Perform serial dilutions in DMSO before the final aqueous dilution.[1]
No or Low Efficacy Cell line is resistant or insensitive.Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72h) experiment to determine the optimal concentration and duration for your cell line.[1][2][3] Consider using a different cell line known to be sensitive to mTOR inhibitors.
Feedback loop activation (e.g., Akt).Co-treat with a PI3K or Akt inhibitor. Analyze upstream signaling pathways using Western blot.
Incorrect drug concentration due to degradation.Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.
High Variability Between Replicates/Experiments Inconsistent cell culture conditions.Maintain consistent cell passage number, seeding density, and ensure cells are in the logarithmic growth phase.[1][8]
Inconsistent drug preparation.Always prepare fresh dilutions from a stable stock solution. Ensure thorough mixing of the final solution.[1]
Edge effects in multi-well plates.To minimize evaporation, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[9]
Unexpected Cellular Effects Off-target effects.Use the lowest effective concentration determined from your dose-response studies. Consider using a second rapamycin analog to confirm the observed phenotype is due to mTOR inhibition.
Solvent toxicity.Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is typically below 0.5%.[1]

Quantitative Data Summary

Table 1: IC50 Values of Rapamycin in Various Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration (hours)
Y79Retinoblastoma0.136 µmol/LNot Specified
MCF-7Breast Cancer~4000 µg/mL48
MDA-MB-468Breast Cancer~3000 µg/mL48
Human Venous Malformation Endothelial CellsVenous MalformationConcentration-dependent inhibition observed48 and 72

Note: IC50 values can vary significantly based on experimental conditions. This table provides examples from published data.[2][3]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol assesses the effect of rapamycin analogs on cell proliferation.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Rapamycin analog stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of complete growth medium.[3] For other plate formats, adjust cell number and volume accordingly. Incubate at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.[10]

  • Treatment: Carefully remove the existing medium from the cells. Replace it with a medium containing the desired concentration of the rapamycin analog or vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for mTORC1 Signaling

This protocol is used to assess the inhibition of the mTORC1 pathway by analyzing the phosphorylation status of its downstream targets.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[10]

  • Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin Rapamycin Analog FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin analogs.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with Rapamycin Analog Dilutions seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability western_blot Western Blot for Signaling Pathway Analysis incubate->western_blot data_analysis Data Analysis & Interpretation cell_viability->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A general experimental workflow for in vitro characterization of rapamycin analogs.

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_stability Check Drug Stability: - Prepare fresh solutions - Consistent solvent - Proper storage inconsistent_results->check_stability Yes no_effect No/Low Effect? inconsistent_results->no_effect No check_cells Check Cell Culture: - Consistent passage # - Consistent seeding density - Logarithmic growth phase check_stability->check_cells check_protocol Check Assay Protocol: - Consistent incubation times - Calibrated equipment - Include proper controls check_cells->check_protocol dose_response Perform Dose-Response & Time-Course no_effect->dose_response Yes confirm_target Confirm Target Engagement (e.g., p-S6K levels) dose_response->confirm_target check_feedback Investigate Feedback Loops (e.g., p-Akt levels) confirm_target->check_feedback

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Investigating Potential Off-Target Effects of 42-(2-Tetrazolyl)rapamycin and Other Rapalogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and characterizing potential off-target effects of 42-(2-Tetrazolyl)rapamycin and other rapamycin (B549165) analogs (rapalogs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: As a rapamycin analog, this compound is designed to be a highly specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), specifically targeting mTOR Complex 1 (mTORC1). It achieves this by first forming a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FRB domain of mTOR, preventing the association of key substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and metabolism.

Q2: What is the most common and well-characterized off-target effect of rapalogs?

A2: The most frequently observed off-target effect is the feedback activation of the PI3K/AKT signaling pathway. Inhibition of mTORC1 by rapalogs disrupts a negative feedback loop. Under normal conditions, S6K1 (a downstream target of mTORC1) phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1). By inhibiting mTORC1 and consequently S6K1, this negative feedback is removed, leading to increased IRS-1 signaling, activation of PI3K, and subsequent phosphorylation and activation of AKT. This can counteract the desired anti-proliferative effects of mTORC1 inhibition.

Q3: Are there other potential off-target effects of rapalogs beyond AKT activation?

A3: While rapamycin and its analogs are generally considered highly specific for mTOR, other off-target interactions, though less common, can occur. These may include:

  • Interaction with other kinases: Although rapalogs are not ATP-competitive kinase inhibitors, high concentrations could potentially lead to off-target binding to other kinases.

  • mTOR-independent effects: Some studies have hinted at mTOR-independent effects of rapamycin, potentially mediated by its interaction with FKBP12 and subsequent modulation of other cellular processes. However, recent comprehensive proteomic studies suggest that at therapeutic concentrations, the effects of rapamycin are overwhelmingly mTOR-dependent.[1]

  • Differential effects on mTORC2: While rapalogs are primarily mTORC1 inhibitors, prolonged treatment can lead to the disruption of mTOR Complex 2 (mTORC2) assembly in some cell types, which can affect AKT phosphorylation at Serine 473.

Q4: How can I determine if an observed cellular phenotype is an off-target effect of this compound?

A4: A robust method to distinguish on-target from off-target effects is to use a rapamycin-resistant mTOR mutant. By expressing a version of mTOR that does not bind the FKBP12-rapalog complex, you can assess whether the drug still elicits the same phenotype. If the effect persists in cells with the resistant mTOR, it is likely an off-target effect. Additionally, comparing the phenotype with that of structurally different mTOR inhibitors can provide valuable insights.

Troubleshooting Guides

Troubleshooting Unexpected AKT Activation

Problem: Increased phosphorylation of AKT (at Ser473 and/or Thr308) is observed following treatment with this compound.

Possible Cause Troubleshooting Step
Feedback Loop Activation This is the expected off-target effect. Confirm by observing a concomitant decrease in the phosphorylation of mTORC1 substrates (e.g., p70S6K, 4E-BP1).
Cell Line Specificity The magnitude of AKT feedback activation can vary between different cell lines. Test in a panel of cell lines to understand the context-dependency.
Treatment Duration and Dose The effect may be time and dose-dependent. Perform a time-course and dose-response experiment to characterize the kinetics of AKT phosphorylation.
Compensatory Signaling Other receptor tyrosine kinases (RTKs) may be activated. Investigate the phosphorylation status of upstream RTKs like IGFR, EGFR, or HER2.
Troubleshooting Identification of Novel Off-Target Proteins

Problem: Difficulty in identifying novel off-target binding partners using affinity chromatography-mass spectrometry.

Possible Cause Troubleshooting Step
Low Affinity Interaction Increase the concentration of the cell lysate or the amount of immobilized drug. Optimize binding and washing conditions to be less stringent.
Non-specific Binding Increase the stringency of the wash steps. Include a non-specific competitor in the binding buffer. Use a control resin without the immobilized drug to identify background proteins.
Drug Conjugation Issues Confirm successful immobilization of this compound to the resin using analytical techniques like HPLC or mass spectrometry. Ensure the linker used for conjugation does not sterically hinder protein binding.
Target Protein Abundance The off-target protein may be of low abundance. Use a larger amount of starting cell lysate or consider subcellular fractionation to enrich for the target.

Data Presentation

Comparative Off-Target Profile of Rapalogs (Hypothetical Data)

Since specific comparative data for this compound is not publicly available, the following table provides a template for how such data could be presented. This data would typically be generated from a kinase selectivity screen.

KinaseThis compound (% Inhibition @ 1µM)Temsirolimus (% Inhibition @ 1µM)Everolimus (% Inhibition @ 1µM)Ridaforolimus (% Inhibition @ 1µM)Zotarolimus (% Inhibition @ 1µM)
mTOR (on-target) 98 97 99 96 95
PI3Kα1512181014
PI3Kβ1081379
PI3Kδ54736
PI3Kγ861057
AKT1<5<5<5<5<5
p70S6K<5<5<5<5<5
PDK1<5<5<5<5<5
Other Kinase 1251015812
Other Kinase 283051218

Data presented is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Western Blot Analysis of AKT Phosphorylation

This protocol details the steps to assess the feedback activation of AKT upon treatment with this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, PC-3) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve cells for 12-24 hours to reduce basal AKT phosphorylation.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate the media and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples.

  • Mix equal amounts of protein (20-40 µg) with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel.

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies against:

    • Phospho-AKT (Ser473)

    • Phospho-AKT (Thr308)

    • Total AKT

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Loading control (e.g., β-actin or GAPDH)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibits (Negative Feedback) IRS1->PI3K Activates Rapalog This compound (Rapalog) FKBP12 FKBP12 Rapalog->FKBP12 FKBP12->mTORC1 Inhibits

Caption: Off-target feedback activation of AKT by rapalogs.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis start Treat cells with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting (pAKT, total AKT, etc.) transfer->immuno detect Detection & Densitometry immuno->detect

Caption: Western blot workflow for pAKT detection.

Off_Target_ID_Workflow cluster_0 Off-Target Identification compound This compound affinity Affinity Chromatography compound->affinity lysate Cell Lysate lysate->affinity mass_spec Mass Spectrometry (LC-MS/MS) affinity->mass_spec validation Target Validation (e.g., Western, Functional Assays) mass_spec->validation

Caption: Workflow for novel off-target protein identification.

References

Technical Support Center: Minimizing Cytotoxicity of 42-(2-Tetrazolyl)rapamycin Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of vehicle controls for 42-(2-Tetrazolyl)rapamycin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with your vehicle control.

Issue 1: High background cytotoxicity observed in vehicle control-treated cells.

  • Question: My vehicle control is showing significant cytotoxicity, making it difficult to assess the true effect of this compound. What should I do?

  • Answer: High background cytotoxicity from the vehicle control is a common issue. Here are the steps to troubleshoot and resolve it:

    • Reduce Solvent Concentration: The most likely culprit is a high concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%[1][2]. It is crucial to determine the maximum non-toxic concentration of your solvent on your specific cell line.

    • Perform a Vehicle-Only Dose-Response Experiment: Before testing your compound, treat your cells with a range of concentrations of the vehicle alone. This will help you identify the highest concentration that does not significantly affect cell viability.

    • Consider Alternative Solvents: If reducing the concentration of your current solvent is not feasible due to the solubility of this compound, consider less cytotoxic alternatives.

    • Check for Contamination: Ensure your solvent is not contaminated. Use fresh, high-quality, sterile-filtered solvents for your experiments.

    • Optimize Incubation Time: Cytotoxicity can be time-dependent. Shorter incubation times may reduce the toxic effects of the vehicle.

Issue 2: Precipitation of this compound upon addition to aqueous media.

  • Question: When I add my this compound stock solution (in an organic solvent) to my cell culture medium, the compound precipitates. How can I prevent this?

  • Answer: Precipitation of hydrophobic compounds in aqueous solutions is a frequent challenge. Here's how to address it:

    • Use a Co-solvent System: A combination of solvents can improve solubility. For example, a mixture of DMSO and polyethylene (B3416737) glycol (PEG) can be effective.

    • Incorporate Surfactants: Non-ionic surfactants like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions[3]. However, it is important to test the cytotoxicity of the surfactant as well.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their solubility and reducing their toxicity[4][5][6][7][8].

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it dropwise while vortexing or stirring the media to facilitate rapid dispersion.

    • Prepare Fresh Dilutions: Do not store diluted solutions of the compound in aqueous media for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

Issue 3: Inconsistent results between experiments.

  • Question: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?

  • Answer: Inconsistent results can be frustrating and can arise from several factors[9][10][11][12]:

    • Inconsistent Vehicle Preparation: Ensure that the vehicle control is prepared consistently in every experiment, with the exact same components and concentrations.

    • Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a consistent cell seeding density and ensure a homogenous cell suspension before plating.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples[10].

    • Compound Instability: The compound may degrade in the culture medium over time. Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on available data for rapamycin (B549165) and its analogs, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for initial stock solutions due to its high solubilizing capacity for hydrophobic compounds.

Q2: What is the maximum safe concentration of DMSO for most cell lines?

A2: While this is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v)[1][2][13][14][15]. For sensitive cell lines, it is advisable to stay at or below 0.1%[1][2]. It is always best to perform a dose-response curve with DMSO alone to determine the non-toxic concentration for your specific cell line[2][13].

Q3: Are there any alternatives to DMSO?

A3: Yes, other solvents and formulations can be used. Ethanol (B145695) is another common solvent, but its cytotoxicity should also be evaluated[16][17][18][19]. Co-solvent systems, such as DMSO/PEG mixtures, can improve solubility while potentially reducing the toxicity of a single solvent. Formulations including surfactants like Tween 80 or solubilizing agents like cyclodextrins are also viable options[3][4][5][6][7][8].

Q4: How can I use Tween 80 in my vehicle control?

A4: Tween 80 is a non-ionic surfactant that can be used to create stable emulsions and improve the solubility of hydrophobic compounds[3]. It is generally considered safe for cell culture at low concentrations, often below 0.1%[20][21][22]. As with any vehicle component, it is crucial to test the cytotoxicity of Tween 80 on your cells.

Q5: What are the advantages of using cyclodextrins?

A5: Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[4][5][6][7][8]. This can reduce the need for high concentrations of organic solvents, thereby minimizing vehicle-induced cytotoxicity[4][6]. They can also protect the drug from degradation and improve its bioavailability[8].

Quantitative Data on Vehicle Component Cytotoxicity

The following tables summarize the cytotoxic concentrations of common vehicle components. Note that these values can vary significantly between different cell lines and experimental conditions.

Table 1: Cytotoxicity of Common Organic Solvents

SolventCell Line(s)Cytotoxic ConcentrationReference(s)
DMSO Various> 0.5% - 1%[1][2][13][16]
Sensitive Cell Lines> 0.1%[1][2]
Ethanol Various> 1% - 2%[16][17][19]
HeLa> 5%[16]
Polyethylene Glycol (PEG) HeLa, L929Generally low, but varies with molecular weight[23][24][25]
L929TEG (a low MW PEG) showed toxicity at high concentrations[23][24][25]

Table 2: Cytotoxicity of Common Surfactants and Solubilizing Agents

AgentCell Line(s)Non-Toxic ConcentrationReference(s)
Tween 80 Various< 0.1%[20][21][22]
Cyclodextrins VariousGenerally low, but derivative-dependent[4][5][7]

Experimental Protocols

Protocol: Determining the Maximum Non-Toxic Vehicle Concentration

This protocol outlines the steps to determine the highest concentration of a vehicle that can be used in your experiments without causing significant cytotoxicity.

  • Prepare a Serial Dilution of the Vehicle: Prepare a series of dilutions of your vehicle (e.g., DMSO in cell culture medium) ranging from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%).

  • Seed Cells: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat Cells with Vehicle Dilutions: Remove the old medium and add the medium containing the different concentrations of the vehicle to the respective wells. Include a "no-vehicle" control (medium only).

  • Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Use a standard cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to measure cell viability in each well.

  • Analyze Data: Calculate the percentage of cell viability for each vehicle concentration relative to the no-vehicle control. The maximum non-toxic concentration is the highest concentration that does not result in a statistically significant decrease in cell viability.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin This compound (and other rapalogs) Rapamycin->mTORC1

Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation.

Experimental Workflow

Vehicle_Cytotoxicity_Workflow Experimental Workflow for Vehicle Cytotoxicity Assessment Start Start: Prepare Vehicle Stock Solution Serial_Dilution Prepare Serial Dilutions of Vehicle in Media Start->Serial_Dilution Treat_Cells Treat Cells with Vehicle Dilutions Serial_Dilution->Treat_Cells Seed_Cells Seed Cells in 96-Well Plate Incubate_Adhesion Incubate for Cell Adhesion (24h) Seed_Cells->Incubate_Adhesion Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate for Experimental Duration Treat_Cells->Incubate_Treatment Viability_Assay Perform Cell Viability Assay Incubate_Treatment->Viability_Assay Data_Analysis Analyze Data and Determine Max Non-Toxic Concentration Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for assessing vehicle cytotoxicity.

Logical Relationship

Caption: A logical troubleshooting guide for high vehicle control cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of rapamycin (B549165) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of rapamycin and its derivatives?

A1: The oral bioavailability of rapamycin and its analogs is primarily limited by several factors:

  • Poor Aqueous Solubility: Rapamycin is a lipophilic molecule with low solubility in water (approximately 2.6 µg/mL), which hinders its dissolution in the gastrointestinal (GI) tract.[1][2]

  • First-Pass Metabolism: Rapamycin is extensively metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[3]

  • P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump in the intestinal epithelium, which actively transports the drug back into the GI lumen, reducing its net absorption.

  • Chemical Instability: Rapamycin is susceptible to degradation, particularly in aqueous environments and under acidic or basic conditions, which can occur in the GI tract.[1][4][5]

Q2: How can co-administration of other agents improve rapamycin's bioavailability?

A2: Co-administration with certain substances can significantly increase rapamycin's bioavailability:

  • Fatty Meals: Taking rapamycin with a high-fat meal can increase its bioavailability by approximately 35%.[6]

  • Grapefruit Juice: Grapefruit juice is a known inhibitor of intestinal CYP3A4. Consuming it about an hour before taking rapamycin can increase the drug's bioavailability by an average of 350%. However, the effect can be variable.[6][7]

  • Ketoconazole: This antifungal drug is a potent inhibitor of CYP3A4 and can increase rapamycin's bioavailability in a more predictable manner, by as much as 5.6-fold.[6]

Q3: What is the difference in bioavailability between compounded and commercially available rapamycin formulations?

A3: Studies have shown that commercially available rapamycin formulations generally exhibit higher bioavailability compared to compounded versions. One study estimated that compounded rapamycin had approximately 31.03% of the bioavailability of a commercial formulation per milligram.[7][8] This highlights the importance of formulation in achieving desired systemic exposure.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Drug Dissolution in the GI Tract 1. Improve Formulation: Utilize advanced formulation strategies such as nanoparticles, solid dispersions, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to enhance solubility and dissolution rate.[1][2][9] 2. Vehicle Selection: For oral gavage, ensure rapamycin is fully solubilized or forms a homogenous suspension in the vehicle right before administration. Common vehicles include aqueous solutions with suspending agents like methylcellulose.[10]
Inconsistent Dosing Technique 1. Standardize Gavage Procedure: Ensure proper oral gavage technique to prevent accidental administration into the lungs or incomplete dosing. Verify the correct placement of the gavage needle.[10]
High Inter-Animal Variability 1. Increase Sample Size: Increase the number of animals per group to account for inherent biological differences.[10] 2. Control for Food Effects: Standardize the fasting period for animals before dosing, as food intake can significantly impact absorption.[6][7]
Extensive First-Pass Metabolism 1. Co-administration with CYP3A Inhibitors: In rodent studies, consider co-administering a CYP3A inhibitor like ketoconazole. Note that this will alter the pharmacokinetic profile and requires careful control and justification.[10]
Issue 2: Formulation Instability and Drug Degradation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Hydrolysis in Aqueous Formulations 1. pH Control: Maintain the pH of the formulation within a stable range. Rapamycin is susceptible to both acid and base-catalyzed degradation.[1][5] 2. Lyophilization: For long-term storage of aqueous-based formulations like liposomes or nanoparticles, consider lyophilization to remove water.
Oxidation 1. Incorporate Antioxidants: Add antioxidants such as α-tocopherol to the formulation to protect rapamycin from oxidative degradation.[11] 2. Protect from Light: Store formulations in light-resistant containers as rapamycin can be light-sensitive.
Temperature-Induced Degradation 1. Optimize Processing Temperature: During formulation processes like creating lipid nanocapsules, use lower temperatures if possible to avoid thermal degradation. For example, increasing the salt concentration can lower the phase inversion temperature.[12] 2. Refrigerated Storage: Store formulations at recommended temperatures (e.g., 4°C) to improve long-term stability.[11][13]
Isomerization in Organic Solvents 1. Solvent Selection: Be aware that rapamycin can undergo isomerization in certain organic solvents, which can affect its biological activity. The choice of solvent can influence the equilibrium between different isomeric forms.[14]

Quantitative Data on Formulation Strategies

The following table summarizes the potential improvements in oral bioavailability of rapamycin and its derivatives using different formulation strategies, based on preclinical and clinical data.

Formulation Strategy Mechanism of Bioavailability Enhancement Reported Fold-Increase in Bioavailability (Approximate) Key Considerations
Nanoparticles (e.g., PLGA) Increased surface area for dissolution, potential for targeted delivery, protection from degradation.[9][13]3.5 to 4.8-fold (co-delivered with piperine).[2]Particle size, surface coating (e.g., PEGylation), and drug loading are critical parameters.[13]
Lipid Nanocapsules (LNCs) Solubilization in a lipid core, potential for lymphatic uptake, bypassing first-pass metabolism.[12]Data suggests enhanced delivery, but specific fold-increase varies.Drug solubility in the lipid core and stability during formulation are key.[12]
Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS) Spontaneous formation of a microemulsion in the GI tract, presenting the drug in a solubilized form.[1]Significantly higher than raw powder or commercial oral solution.[1]Excipient selection is crucial for both solubilization and stability.[1]
Nanocrystals Increased dissolution velocity due to a large surface area-to-volume ratio.The tablet formulation of Rapamune® (nanocrystal-based) has 21% higher bioavailability than the oral solution.[2]Physical stability of the nanocrystals during storage is important.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential substrates of efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[16]

  • Buffer Preparation: Prepare a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to a physiological pH (typically 7.4).

  • Dosing Solution Preparation: Dissolve the rapamycin derivative in the transport buffer to the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the collected volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction to assess active efflux. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the rapamycin derivative in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation:

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

    • An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the oral bioavailability of a rapamycin derivative formulation in rats.

Methodology:

  • Animal Preparation:

    • Use an appropriate strain of rats (e.g., Sprague-Dawley), with a specified weight and sex.

    • Fast the animals overnight (8-12 hours) before the experiment, with free access to water.[10]

  • Group Allocation:

    • Divide the animals into at least two groups: an intravenous (IV) administration group and an oral (PO) administration group.

  • Formulation Preparation:

    • Prepare the rapamycin derivative in a suitable vehicle for both IV and PO administration at the desired concentrations.

  • Drug Administration:

    • IV Group: Administer the drug via a single bolus injection into a suitable vein (e.g., tail vein) at a specific dose (e.g., 1 mg/kg).

    • PO Group: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[10]

  • Blood Sampling:

    • Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[17]

  • Plasma/Whole Blood Preparation:

    • Process the blood samples to obtain plasma or use whole blood for analysis, as rapamycin significantly partitions into red blood cells.[3] Store samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the rapamycin derivative in the samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of Distribution (Vd)

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100[17]

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_receptor Cell Membrane cluster_mTOR mTOR Complexes Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC1_2 TSC1/TSC2 Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP Converts to Rheb-GDP Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits S6K1 S6K1 mTORC1->S6K1 Activates mTORC2 mTORC2 mTORC2->AKT Activates (Full Activation) Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis AKT->TSC1_2 Inhibits S6K1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism.

Experimental Workflow: Oral Bioavailability Study

Oral_Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Formulation Prepare IV and PO Formulations PO_Dose Administer PO Dose (e.g., 10 mg/kg) Formulation->PO_Dose Animals Fast Rodents Overnight IV_Dose Administer IV Dose (e.g., 1 mg/kg) Animals->IV_Dose Animals->PO_Dose Blood_Collection Collect Blood Samples at Timed Intervals IV_Dose->Blood_Collection PO_Dose->Blood_Collection Sample_Processing Process to Plasma or Whole Blood Blood_Collection->Sample_Processing LCMS Quantify Drug Concentration (LC-MS/MS) Sample_Processing->LCMS PK_Analysis Calculate PK Parameters (AUC, Cmax, etc.) LCMS->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for determining the oral bioavailability of a rapamycin derivative.

Troubleshooting Logic: Low In Vivo Bioavailability

Troubleshooting_Bioavailability Check_Formulation Is the compound fully solubilized/suspended? Improve_Formulation Action: Develop advanced formulation (nanoparticles, SMEDDS, etc.) Check_Formulation->Improve_Formulation No Check_Metabolism Is there high first-pass metabolism? Check_Formulation->Check_Metabolism Yes End Re-evaluate In Vivo Bioavailability Improve_Formulation->End Inhibit_Metabolism Action: Co-administer CYP3A4 inhibitor (e.g., ketoconazole) Check_Metabolism->Inhibit_Metabolism Yes Check_Permeability Is the compound a P-gp substrate? Check_Metabolism->Check_Permeability No Inhibit_Metabolism->End Inhibit_Efflux Action: Co-administer P-gp inhibitor Check_Permeability->Inhibit_Efflux Yes Review_Protocol Review dosing technique and animal handling Check_Permeability->Review_Protocol No Inhibit_Efflux->End Review_Protocol->End

Caption: A logical workflow for troubleshooting low in vivo bioavailability.

References

degradation of 42-(2-Tetrazolyl)rapamycin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture applications.

Disclaimer: Information regarding the specific degradation profile of this compound is limited. The guidance provided here is largely based on data for its parent compound, rapamycin (B549165) (Sirolimus). Due to its structural similarity, this compound is expected to exhibit comparable stability characteristics. Researchers should validate stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: For consistent and reproducible results, it is crucial to use properly prepared and stored stock solutions.[1]

  • Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

  • Preparation: Ensure the compound is completely dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability, where they should be stable for several months.[1]

Q2: How stable is this compound in aqueous cell culture media?

A2: Like its parent compound rapamycin, this compound is expected to be unstable in aqueous solutions.[2][3]

  • Working Solutions: Prepare working dilutions in your cell culture medium immediately before use.

  • Aqueous Storage: Do not store the compound in aqueous media for more than a day.[1] Degradation is primarily driven by hydrolysis, which is significantly accelerated at neutral or basic pH.[2][4][5][6]

Q3: What are the main degradation pathways for this type of compound?

A3: Rapamycin and its analogs are susceptible to several degradation pathways in aqueous environments:

  • Hydrolysis: The most common pathway is base-catalyzed hydrolysis of the macrolide lactone ring, leading to the formation of a ring-opened isomer, known as secorapamycin.[4][5][6] This process is accelerated at higher pH values.

  • Autoxidation: The conjugated triene region of the rapamycin molecule is susceptible to oxidation.[7] This can be influenced by exposure to air, light, and the presence of certain media components.[8]

  • Isomerization: Rapamycin can exist as various isomers in solution, and the equilibrium between these forms can be influenced by the solvent and temperature.[9]

Q4: What signs of degradation should I look for?

A4: Degradation may manifest as:

  • Loss of Potency: A decrease in the expected biological effect (e.g., reduced inhibition of cell proliferation or downstream signaling).

  • Inconsistent Results: High variability between replicate wells, plates, or experiments.

  • Visible Precipitation: While less common at typical working concentrations, degradation products may have different solubility profiles.

  • Chromatographic Changes: When analyzed by methods like HPLC, the appearance of new peaks and a decrease in the area of the parent compound peak are clear indicators of degradation.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: I'm observing inconsistent or lower-than-expected inhibition of cell growth in my assays.

Possible Cause Troubleshooting Step
Compound Degradation in Media Prepare fresh dilutions of the compound from a frozen DMSO stock for every experiment. Avoid storing the compound in aqueous media. For long-term experiments, consider replenishing the media with freshly diluted compound periodically.
Improper Stock Solution Storage Ensure your DMSO stock solution is stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare a new stock solution if degradation is suspected.
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks.
Cell Seeding Inconsistency Ensure you have a homogenous cell suspension before plating. Use a multichannel pipette carefully and consider avoiding the outer wells of the plate, which are prone to evaporation ("edge effects").[10]
Cell Line Resistance Your cell line may have intrinsic or acquired resistance to mTOR inhibitors.[11] Confirm that your cell line expresses an active mTOR pathway that is sensitive to this class of inhibitors.[10]

Problem 2: My Western blot analysis shows variable inhibition of downstream mTOR targets (e.g., p-S6K, p-4E-BP1).

Possible Cause Troubleshooting Step
Suboptimal Treatment Time/Dose The treatment time may be too short or the concentration too low to see maximal inhibition. Perform a time-course (e.g., 1, 4, 8, 24 hours) and a dose-response experiment to determine the optimal conditions for your specific cell line and readout.[10]
Compound Degradation During Incubation For long incubation periods, the compound may be degrading. Consider a shorter treatment time if sufficient for the desired effect, or replenish the media with fresh compound.
Negative Feedback Loop Activation Inhibition of mTORC1 by rapalogs can sometimes lead to the activation of PI3K/Akt signaling through the loss of a negative feedback loop involving S6K1 and IRS-1.[12][13] This can complicate the interpretation of downstream signaling. Consider using mTOR kinase inhibitors (TORKi) that block both mTORC1 and mTORC2 for comparison.[13]
Antibody Quality The quality and specificity of your phospho-antibodies are critical. Validate your antibodies and ensure you are using them at the optimal dilution.[10]

Troubleshooting Workflow Diagram

G start Inconsistent / Weak Experimental Results check_stock 1. Check Stock Solution - Stored at -80°C? - Single-use aliquots? - Recently prepared? start->check_stock check_handling 2. Review Handling - Diluted fresh for each experiment? - Correct solvent (DMSO)? - Final DMSO % <0.5%? check_stock->check_handling check_assay 3. Evaluate Assay Conditions - Consistent cell seeding? - Optimal treatment time/dose? - Edge effects mitigated? check_handling->check_assay run_qc 4. Perform QC Experiment - Run dose-response curve. - Include positive/negative controls. check_assay->run_qc analyze Analyze QC Results run_qc->analyze ok Problem Resolved analyze->ok Results as Expected new_stock Prepare Fresh Stock Solution analyze->new_stock Poor Potency / High Variability optimize_assay Optimize Assay Parameters (Time, Dose, Cell Density) analyze->optimize_assay Potency OK, but Needs Optimization contact_support Consult Literature / Contact Technical Support analyze->contact_support Issue Persists new_stock->run_qc optimize_assay->run_qc

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

While specific data for this compound is not publicly available, the following tables summarize the stability of its parent compound, rapamycin (Sirolimus), under various conditions. This information can be used to infer the stability of the analog.

Table 1: Effect of pH on Rapamycin Half-Life in Aqueous Solution

Apparent pHBuffer/Solvent SystemTemperatureApparent Half-Life (t½)Reference
7.323.7 mM MeCOONH₄ in 30/70 ACN/H₂ONot Specified~890 hours[4][5][6]
7.3237 mM MeCOONH₄ in 30/70 ACN/H₂ONot Specified~200 hours[4][5][6]
12.2NaOH in 30/70 ACN/H₂ONot Specified~0.9 hours (3 orders of magnitude less stable)[4][5][6]

Note: Degradation is strongly accelerated by increasing pH and buffer concentration, indicating base catalysis.[4][5][6]

Table 2: Stability of Sirolimus in Whole Blood vs. Plasma at 37°C

SpeciesMatrixHalf-Life (t½)Reference
HumanWhole Blood135 hours[14]
HumanPlasma7.2 hours[14]
RabbitWhole Blood62 hours[14]
RabbitPlasma3.1 hours[14]
RatWhole Blood15 hours[14]
RatPlasma2.2 hours[14]

Note: Sirolimus is significantly more stable in whole blood compared to plasma, which is attributed to its high partitioning into red blood cells.[14] This highlights that the stability in cell culture media (which is more similar to plasma) is likely to be limited.

Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of the compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • DMSO (anhydrous, high purity)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with UV detector (detection at ~277 nm)[15][16]

  • C8 or C18 reverse-phase HPLC column[15][16]

  • Acetonitrile (B52724) (ACN) and Water (HPLC grade)

  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare Spiked Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 500 µL) of the spiked media. This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining spiked media in a sterile, sealed container inside a 37°C incubator.

  • Collect Time Points: At specified intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots (500 µL) from the incubator and immediately freeze them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples simultaneously.

    • Perform a protein precipitation step to remove media proteins. Add 2 volumes of ice-cold acetonitrile (1 mL ACN for 500 µL sample), vortex vigorously, and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitate.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method. A common mobile phase for rapamycin is an isocratic or gradient mixture of acetonitrile and water.[15][16]

    • Example Method:

      • Column: C8, 150 x 4.6 mm, 5 µm[15]

      • Mobile Phase: 80:20 Methanol:Water[15]

      • Flow Rate: 1 mL/min[15]

      • Detection Wavelength: 277 nm[15]

      • Column Temperature: 50-60°C (can improve peak shape)[15]

  • Data Analysis:

    • Integrate the peak area of the parent compound for each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Stability Study Workflow Diagram

G prep_stock 1. Prepare 10 mM Stock in DMSO spike_media 2. Spike into Pre-warmed Cell Culture Medium (e.g., 10 µM) prep_stock->spike_media t0 3. Collect T=0 Sample (Freeze at -80°C) spike_media->t0 incubate 4. Incubate Spiked Media at 37°C, 5% CO₂ spike_media->incubate prep_hplc 6. Prepare Samples for HPLC (Protein Precipitation w/ ACN) t0->prep_hplc collect_tp 5. Collect Aliquots at Time Points (2, 4, 8... 48h) (Freeze at -80°C) incubate->collect_tp collect_tp->prep_hplc run_hplc 7. Analyze via HPLC-UV (~277 nm) prep_hplc->run_hplc analyze 8. Calculate % Remaining vs. T=0 and Determine Half-Life run_hplc->analyze

Caption: Experimental workflow for assessing compound stability in media.

Biological Context: The mTOR Signaling Pathway

This compound, like rapamycin, functions by inhibiting the mechanistic Target of Rapamycin (mTOR) , a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[17][18][19]

  • Mechanism of Action: Rapamycin and its analogs first form a complex with the intracellular protein FKBP12.[1][19] This drug-protein complex then binds directly to the FRB domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1) .[1][20][21]

  • mTORC1 Downstream Effects: mTORC1 is a master regulator of protein synthesis.[17][20] Its inhibition leads to the dephosphorylation (and activation) of the translation inhibitor 4E-BP1 and the dephosphorylation (and inactivation) of the S6 Kinase (S6K1), collectively suppressing protein synthesis and arresting the cell cycle.[17][20]

  • mTORC2: A second complex, mTORC2, is generally considered rapamycin-insensitive, although long-term treatment can disrupt its function in some cell types.[21] mTORC2 is involved in activating other key signaling proteins like Akt, which promotes cell survival.[21]

mTOR Signaling Pathway Diagram

G gf Growth Factors (Insulin, IGF-1) pi3k PI3K gf->pi3k Activates akt Akt pi3k->akt Activates tsc TSC1/TSC2 akt->tsc Inhibits rheb Rheb-GTP tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibits autophagy Autophagy mtorc1->autophagy Inhibits translation Protein Synthesis & Cell Growth s6k1->translation eif4ebp1->translation rapamycin This compound fkbp12 FKBP12 rapamycin->fkbp12 fkbp12->mtorc1 Inhibits

Caption: Simplified mTORC1 signaling pathway and its inhibition.

References

cell line-specific sensitivity to 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving 42-(2-Tetrazolyl)rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of rapamycin (B549165), a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] Like other rapamycin analogs (rapalogs), it is expected to function by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[2] Inhibition of mTORC1 disrupts downstream signaling pathways that control cell growth, proliferation, and survival.[2] Specifically, this compound has been described as a proagent compound of a rapamycin analog.[1]

Q2: In which cell lines has sensitivity to this compound been observed?

Direct data on the cell line-specific sensitivity of this compound is limited. One study reported an IC50 value of 1500 nM for its antiproliferative activity in Lewis rat lymph node cells (T-cells) in a mixed lymphocyte reaction.[1] Given its structural similarity to other rapalogs, it is anticipated to exhibit a range of sensitivities across different cancer cell lines, similar to what is observed for rapamycin and temsirolimus.

Q3: What are the potential mechanisms of resistance to this compound?

Mechanisms of resistance to rapamycin and its analogs are well-documented and can be either intrinsic or acquired.[3] These mechanisms may include:

  • Mutations in MTOR or FKBP12: Changes in the drug's target or its binding partner can prevent the formation of the inhibitory complex.

  • Alterations in downstream effectors: Dysregulation of proteins downstream of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), can lead to resistance.

  • Activation of compensatory signaling pathways: Cells may upregulate alternative survival pathways to bypass the effects of mTOR inhibition.

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or reagent variability.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.

    • Allow plates to equilibrate to room temperature before adding reagents.

    • Verify pipette calibration and ensure consistent pipetting technique.

Issue 2: No significant effect of this compound on cell viability.

  • Possible Cause: The cell line may be intrinsically resistant, the drug concentration may be too low, or the incubation time may be insufficient.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.

    • Increase the incubation time (e.g., 48 or 72 hours), as the effects of mTOR inhibitors can be cytostatic rather than cytotoxic.[3]

    • Confirm the activity of the compound on a known sensitive cell line as a positive control.

    • Investigate potential resistance mechanisms in your cell line.

Issue 3: Discrepancies between different cell viability assays.

  • Possible Cause: The compound may interfere with the assay chemistry. For example, compounds with reducing properties can interfere with tetrazolium-based assays like MTT.

  • Troubleshooting Steps:

    • Run a cell-free control to check for direct interaction between the compound and the assay reagents.

    • Use an alternative viability assay that relies on a different principle, such as a protein quantification assay (e.g., Sulforhodamine B) or a membrane integrity assay (e.g., Trypan Blue exclusion).

Data Presentation

Table 1: Cell Line Sensitivity to this compound

Cell LineOrganismAssay TypeIC50 (nM)Reference
T-cell (Lewis rat lymph node cells)RatAntiproliferation1500[1]

Table 2: Comparative Sensitivity of Various Cancer Cell Lines to Rapamycin

Data for rapamycin is provided as a reference due to the limited availability of specific data for this compound.

Cell LineTissue of OriginIC50 (µM)
TGBC1TKBBiliary Tract0.000159
OCUB-MBreast0.000162
ETK-1Biliary Tract0.000244
NCI-H1355Lung0.000347
SF539Nervous System (Glioma)0.000450
RL95-2Endometrium0.000493
SU-DHL-4Blood (B cell lymphoma)0.000672
SW872Soft Tissue0.000705
KYM-1Soft Tissue (Rhabdomyosarcoma)0.001121
RPMI-8226Blood (Myeloma)0.002024

Source: The Genomics of Drug Sensitivity in Cancer Project[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rapamycin This compound + FKBP12 Rapamycin->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with This compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate (24-72h) Compound_Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 5. Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis

Caption: General experimental workflow for determining cell line sensitivity.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Protocol Review Experimental Protocol (Seeding, Pipetting) Start->Check_Protocol Dose_Response Perform Dose-Response & Time-Course Start->Dose_Response Assay_Interference Check for Assay Interference Start->Assay_Interference Resolved Issue Resolved Check_Protocol->Resolved Resistance Investigate Cell Line Resistance Dose_Response->Resistance Alternative_Assay Use Alternative Viability Assay Assay_Interference->Alternative_Assay Alternative_Assay->Resolved Resistance->Resolved

Caption: A logical workflow for troubleshooting common experimental issues.

References

impact of freeze-thaw cycles on 42-(2-Tetrazolyl)rapamycin activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and use of 42-(2-Tetrazolyl)rapamycin, with a specific focus on the impact of freeze-thaw cycles on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q2: How do freeze-thaw cycles affect the activity of this compound?

A: While specific data on the impact of freeze-thaw cycles on this compound is limited, it is a general best practice to avoid repeated freezing and thawing of solutions containing rapamycin (B549165) analogs.[1] Each cycle can potentially lead to degradation or precipitation of the compound, which may reduce its effective concentration and biological activity. For its parent compound, sirolimus (rapamycin), studies in whole blood have shown stability for up to three freeze-thaw cycles.[2][3] However, the stability in a pure solvent like DMSO may differ. To ensure experimental reproducibility, it is highly recommended to aliquot stock solutions.

Q3: My this compound solution has been subjected to multiple freeze-thaw cycles. Is it still usable?

A: If your stock solution has undergone multiple freeze-thaw cycles, its activity may be compromised. We recommend performing a quality control experiment to validate its potency before proceeding with critical experiments. This can be done by treating a sensitive cell line and assessing the inhibition of mTORC1 signaling via Western blot for downstream targets like phosphorylated S6K or 4E-BP1.

Q4: Can I store my diluted working solutions of this compound?

A: It is not recommended to store diluted working solutions for extended periods, as the compound may be less stable at lower concentrations. Prepare fresh working solutions from your frozen stock aliquots for each experiment to ensure consistent results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no inhibitory effect on mTOR signaling 1. Compound Degradation: The activity of this compound may have diminished due to improper storage or multiple freeze-thaw cycles.2. Incorrect Concentration: Errors in dilution or calculation may have resulted in a lower-than-expected final concentration.3. Cell Line Insensitivity: The cell line used may be resistant to mTOR inhibitors.1. Test Compound Activity: Use a fresh aliquot of the compound. If the problem persists, consider purchasing a new batch. Perform a dose-response experiment to determine the IC50 in your cell line.2. Verify Calculations: Double-check all calculations and ensure proper pipetting techniques.3. Use a Sensitive Cell Line: Confirm the sensitivity of your cell line to mTOR inhibitors using a positive control compound like rapamycin.
Inconsistent results between experiments 1. Variable Compound Activity: This could be a result of using a stock solution that has undergone a different number of freeze-thaw cycles for each experiment.2. Experimental Variability: Differences in cell density, incubation times, or reagent preparation can lead to inconsistent outcomes.1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to ensure consistent compound activity for each experiment.2. Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments.
Precipitate observed in the stock solution upon thawing 1. Poor Solubility: The compound may have precipitated out of solution during the freeze-thaw process.2. Solvent Evaporation: The concentration of the compound may have increased due to solvent evaporation, leading to precipitation.1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to try and redissolve the precipitate. If it does not dissolve, the solution should be discarded.2. Proper Sealing: Ensure vials are sealed tightly to prevent solvent evaporation.

Data Presentation: Impact of Freeze-Thaw Cycles on Activity

As there is no publicly available quantitative data on the stability of this compound after repeated freeze-thaw cycles, we provide the following template for researchers to generate and record their own stability data. The activity can be assessed by determining the IC50 value in a relevant cell-based assay.

Number of Freeze-Thaw Cycles IC50 (nM) % Change in Activity Observations
0 (Freshly Prepared)e.g., 5.20%No precipitate
1e.g., 5.4-3.8%No precipitate
2e.g., 6.1-17.3%Slight precipitate
3e.g., 7.5-44.2%Visible precipitate
5e.g., 10.2-96.2%Significant precipitate

Experimental Protocols

Protocol 1: In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of mTORC1.

Materials:

  • Active mTORC1 complex (immunoprecipitated from cells)

  • Recombinant 4E-BP1 protein (substrate)

  • This compound

  • Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • SDS-PAGE and Western blotting reagents

  • Antibodies: Phospho-4E-BP1 (Thr37/46) and Total 4E-BP1

Procedure:

  • Prepare a reaction mixture containing the mTORC1 complex, kinase assay buffer, and varying concentrations of this compound.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding recombinant 4E-BP1 and ATP (final concentration of 100 µM).

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against Phospho-4E-BP1 (Thr37/46) and Total 4E-BP1.

  • Quantify the band intensities to determine the extent of mTORC1 inhibition.

Protocol 2: Western Blot for Downstream mTORC1 Signaling

This protocol assesses the in-cell activity of this compound by measuring the phosphorylation of the mTORC1 downstream targets, S6 Kinase (S6K) and 4E-BP1.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF7)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Antibodies: Phospho-S6K (Thr389), Total S6K, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Rapamycin_Analog This compound Rapamycin_Analog->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Reduced Compound Activity Observed Check_Storage Check Storage Conditions and Number of Freeze-Thaw Cycles Start->Check_Storage Improper_Storage Improper Storage or >3 Freeze-Thaw Cycles? Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage and ≤3 Freeze-Thaw Cycles? Check_Storage->Proper_Storage No Use_New_Aliquot Use a Fresh Aliquot or New Stock Improper_Storage->Use_New_Aliquot Check_Protocol Review Experimental Protocol Proper_Storage->Check_Protocol Use_New_Aliquot->Check_Protocol Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Yes Protocol_Not_OK Protocol Inconsistent? Check_Protocol->Protocol_Not_OK No Validate_Assay Validate Assay with Positive Control (Rapamycin) Protocol_OK->Validate_Assay Standardize_Protocol Standardize All Experimental Steps Protocol_Not_OK->Standardize_Protocol Standardize_Protocol->Validate_Assay Problem_Resolved Problem Resolved Validate_Assay->Problem_Resolved Issue Solved Contact_Support Contact Technical Support Validate_Assay->Contact_Support Issue Persists

Caption: Troubleshooting workflow for reduced activity of this compound.

References

Validation & Comparative

42-(2-Tetrazolyl)rapamycin vs. Rapamycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 42-(2-Tetrazolyl)rapamycin and its parent compound, rapamycin (B549165), for researchers, scientists, and drug development professionals. The focus is on their relative potency as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.

Introduction

Rapamycin (also known as sirolimus) is a well-established macrolide compound with potent immunosuppressive and antiproliferative properties.[1][2] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] this compound is a semi-synthetic analog of rapamycin, specifically modified at the C-42 hydroxyl position. It is described as a "proagent" or prodrug of a rapamycin analog, suggesting it is designed to be converted into an active, rapamycin-like molecule in vivo.[3] This distinction is critical for understanding its potency profile.

Potency Comparison

Direct, publicly available experimental data quantitatively comparing the in vitro or in vivo potency of this compound and rapamycin is limited. However, based on its classification as a prodrug, a theoretical comparison can be made.

As a prodrug, this compound is likely designed to have low intrinsic affinity for FKBP12 and mTORC1 in its original form. Its efficacy is dependent on its metabolic conversion to an active metabolite. This conversion would remove the tetrazolyl group from the C-42 position, likely yielding a molecule that closely resembles rapamycin in its ability to inhibit mTOR.

Table 1: Theoretical Potency Comparison

FeatureRapamycinThis compound
Mechanism of Action Allosteric inhibitor of mTORC1 (requires FKBP12)Prodrug; its active metabolite is an allosteric inhibitor of mTORC1
In Vitro Potency (Direct mTOR Inhibition) HighExpected to be low
In Vivo Potency Dependent on pharmacokineticsDependent on conversion to active metabolite and its subsequent pharmacokinetics
Potential Advantages of Prodrug Strategy -Improved solubility, altered pharmacokinetic profile (e.g., half-life), potential for targeted activation

Signaling Pathway

Both rapamycin and the active metabolite of this compound are expected to inhibit the mTORC1 signaling pathway. This pathway is a central regulator of cellular processes such as protein synthesis, cell growth, and proliferation.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes cluster_inhibition Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 This compound (active form) This compound (active form) This compound (active form)->mTORC1

Caption: Simplified mTORC1 signaling pathway and points of inhibition.

Experimental Protocols

To empirically compare the potency of this compound and rapamycin, the following experimental protocols can be employed.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 in the presence of the inhibitors.

Methodology:

  • Immunoprecipitation of mTORC1: Isolate mTORC1 from cultured cells (e.g., HEK293T) by immunoprecipitation using an antibody against a component of the complex (e.g., Raptor).

  • Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a known substrate (e.g., recombinant 4E-BP1) and ATP in a kinase buffer.

  • Inhibitor Treatment: Perform parallel reactions in the presence of varying concentrations of rapamycin and this compound.

  • Detection of Substrate Phosphorylation: Measure the level of phosphorylated 4E-BP1 using a specific antibody, typically via Western blotting or an ELISA-based method.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of mTORC1 kinase activity.

Cellular Assay for mTORC1 Activity (Western Blot)

This assay assesses the inhibition of mTORC1 signaling within a cellular context by measuring the phosphorylation of downstream targets.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7, PC-3) and treat with a range of concentrations of rapamycin and this compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets, such as S6 Kinase 1 (S6K1) and S6 ribosomal protein.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. Calculate the IC50 value for the inhibition of substrate phosphorylation for each compound.

Cell Proliferation Assay

This assay measures the cytostatic effect of the compounds on cancer cell lines, which is a functional consequence of mTOR inhibition.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of rapamycin and this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_functional Functional Assay A Isolate mTORC1 B Kinase Reaction with Substrate A->B C Add Inhibitor (Rapamycin or Analog) B->C D Measure Substrate Phosphorylation C->D E Determine IC50 D->E F Culture Cells G Treat with Inhibitor F->G H Lyse Cells & Extract Protein G->H I Western Blot for p-S6K1 H->I J Determine IC50 I->J K Seed Cells L Treat with Inhibitor K->L M Incubate (e.g., 72h) L->M N Measure Cell Proliferation M->N O Determine GI50 N->O

Caption: Workflow for determining the potency of mTOR inhibitors.

Conclusion

While this compound is an intriguing analog of rapamycin, its characterization as a prodrug suggests a different potency profile compared to its parent compound. Direct in vitro comparisons may show lower activity for the prodrug, whereas in vivo studies are necessary to evaluate its efficacy following metabolic activation. The experimental protocols outlined in this guide provide a framework for researchers to conduct a thorough and direct comparison of these two compounds. Future studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolites to fully understand its potential as a therapeutic agent.

References

Decoding mTORC1 Specificity: A Comparative Guide to 42-(2-Tetrazolyl)rapamycin and Other mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the specificity of mTORC1 inhibitors, with a focus on contrasting the well-established allosteric inhibitor rapamycin (B549165) with ATP-competitive mTOR kinase inhibitors (TORKinibs). While the specific compound "42-(2-Tetrazolyl)rapamycin" is not extensively characterized in publicly available literature, its name suggests it may be a derivative of rapamycin. TORKinibs, such as Torin1 and PP242, serve as critical tools for understanding the full spectrum of mTOR signaling and provide a benchmark against which the specificity of novel inhibitors can be assessed.

Executive Summary

The validation of mTORC1 specificity is crucial for the development of targeted therapeutics. This process involves a multi-pronged approach, beginning with in vitro biochemical assays to determine the inhibitor's potency against isolated mTORC1 and mTORC2 complexes. Subsequently, cellular assays are employed to confirm on-target effects by examining the phosphorylation status of downstream substrates specific to each complex. This guide outlines the experimental protocols for these validation studies and presents comparative data for well-characterized mTOR inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of rapamycin and two representative TORKinibs, Torin1 and PP242, against mTORC1 and mTORC2. This data highlights the key difference between the mTORC1-selectivity of rapamycin and the dual inhibitory nature of TORKinibs.

InhibitorTargetIn Vitro IC50 (nM)Cellular IC50 (nM)Mechanism of Action
Rapamycin mTORC1~1 (cell-type dependent)[1]Varies (low nM range)[1]Allosteric inhibitor of mTORC1
mTORC2Largely insensitive (inhibition is indirect and requires prolonged exposure)High concentrations or prolonged treatment[2]
Torin1 mTOR2-10[3]2-10 (for both mTORC1 and mTORC2 substrates)[]ATP-competitive
mTORC12[]~2 (p-S6K)
mTORC210[]~10 (p-Akt)
PP242 mTOR8[3][]150-500 (cell viability)[5]ATP-competitive
mTORC18[3]Varies (inhibition of p-S6K observed at low nM)
mTORC28[3]Varies (inhibition of p-Akt observed at low nM)

Mandatory Visualization

mTOR Signaling Pathway and Inhibitor Targets

The following diagram illustrates the central role of mTOR in cell growth and proliferation, highlighting the distinct components of mTORC1 and mTORC2 and the points of intervention for rapamycin and TORKinibs.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) PI3K->mTORC2 TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt_pS473 Akt (pS473) Full Activation mTORC2->Akt_pS473 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition TORKinibs TORKinibs (e.g., Torin1, PP242) TORKinibs->mTORC1 ATP-competitive Inhibition TORKinibs->mTORC2

Caption: mTOR signaling pathway and inhibitor targets.

Experimental Workflow for Validating mTORC1 Specificity

This flowchart outlines the key experimental steps to determine the specificity of a compound for mTORC1.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation A Immunoprecipitate mTORC1 (anti-Raptor) and mTORC2 (anti-Rictor) B Perform In Vitro Kinase Assay with specific substrates (e.g., GST-4E-BP1 for mTORC1, inactive Akt for mTORC2) A->B C Treat with a dose range of test compound B->C D Analyze substrate phosphorylation (Western Blot or TR-FRET) C->D E Calculate IC50 for mTORC1 and mTORC2 D->E J Determine cellular potency and selectivity E->J Compare in vitro and cellular selectivity F Treat cultured cells with a dose range of test compound G Prepare cell lysates F->G H Perform Western Blot analysis G->H I Probe for phosphorylation of downstream markers: p-S6K (T389) for mTORC1 p-Akt (S473) for mTORC2 H->I I->J

Caption: Experimental workflow for mTORC1 specificity validation.

Experimental Protocols

In Vitro mTORC1 and mTORC2 Kinase Assays

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of isolated mTORC1 and mTORC2 complexes.

a. Immunoprecipitation of mTORC1 and mTORC2 [6][7]

  • Culture HEK293T cells and lyse them in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.

  • For mTORC1, incubate the cell lysate with an anti-Raptor antibody. For mTORC2, use an anti-Rictor antibody.

  • Capture the antibody-complex conjugates using Protein A/G agarose (B213101) beads.

  • Wash the immunoprecipitates extensively to remove non-specific binding proteins.

b. In Vitro Kinase Reaction [6][7]

  • Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in a kinase assay buffer.

  • For the mTORC1 assay, add a recombinant substrate such as GST-4E-BP1.[6] For the mTORC2 assay, use inactive Akt as the substrate.[7]

  • Add ATP and the test compound at various concentrations.

  • Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

c. Analysis

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) for mTORC1 or anti-phospho-Akt (Ser473) for mTORC2).

  • Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Cellular Assay for mTORC1 and mTORC2 Activity

This protocol assesses the effect of an inhibitor on mTOR signaling within a cellular context.

a. Cell Treatment and Lysis [8][9]

  • Plate cells (e.g., HEK293T, MCF7) and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

b. Western Blot Analysis [8][9][10]

  • Determine the protein concentration of the lysates and normalize the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for:

    • mTORC1 activity: anti-phospho-p70S6K (Thr389)

    • mTORC2 activity: anti-phospho-Akt (Ser473)

    • Loading controls: anti-total p70S6K, anti-total Akt, and anti-Actin or anti-GAPDH.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal using an imaging system.

c. Analysis

  • Quantify the band intensities of the phosphorylated proteins relative to their total protein levels and the loading control.

  • Plot the normalized phosphorylation levels against the compound concentration to determine the cellular potency and selectivity for mTORC1 versus mTORC2.

Conclusion

The validation of mTORC1 specificity for any novel compound, including potential rapamycin derivatives like "this compound," requires rigorous and multi-faceted experimental approaches. By employing the in vitro and cellular assays detailed in this guide, researchers can accurately characterize the inhibitory profile of their compounds. The comparative data provided for rapamycin and TORKinibs serves as a crucial benchmark for interpreting these results. A compound demonstrating potent inhibition of p70S6K phosphorylation with minimal effect on Akt Ser473 phosphorylation at similar concentrations would be considered a highly specific mTORC1 inhibitor. This systematic validation is paramount for advancing our understanding of mTOR biology and for the development of next-generation cancer therapeutics.

References

Comparative Study of Rapalogs in Specific Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different rapalogs, a class of drugs that inhibit the mammalian target of rapamycin (B549165) (mTOR), in specific cancer models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available experimental data.

Everolimus (B549166) vs. Temsirolimus (B1684623) in Metastatic Renal Cell Carcinoma (mRCC)

Everolimus and temsirolimus are two prominent rapalogs approved for the treatment of advanced renal cell carcinoma. While both target the mTOR pathway, their clinical efficacy has been the subject of several comparative studies.

Data Presentation
MetricEverolimusTemsirolimusSource
Median Overall Survival (OS) 24.2 months12.1 months[1]
Hazard Ratio (OS) 0.58 (p=0.047)-[1]
Median Progression-Free Survival (PFS) Not significantly differentNot significantly different[1]
Hazard Ratio (PFS) 0.73 (p=0.025)-[2]
Hazard Ratio (OS) - Adjusted 0.56 (p<0.001)-[2]
Experimental Protocols

Study Design: The data presented is primarily from retrospective analyses of patients with metastatic renal cell carcinoma who had progressed after first-line therapy with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs).[1][2][3]

  • Patient Population: Patients with a confirmed diagnosis of metastatic renal cell carcinoma who had received at least one prior systemic therapy, predominantly a VEGFR-TKI like sunitinib (B231) or sorafenib.[1][2][4]

  • Treatment Regimen:

    • Everolimus: Administered orally at a dose of 10 mg once daily.[4][5]

    • Temsirolimus: Typically administered as an intravenous infusion of 25 mg weekly.

  • Outcome Measures:

    • Progression-Free Survival (PFS): The primary endpoint in many of the cited studies, defined as the time from treatment initiation to disease progression or death from any cause.[1][4]

    • Overall Survival (OS): A key secondary endpoint, defined as the time from treatment initiation to death from any cause.[1]

    • Response Evaluation: Tumor response was typically assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST).

Everolimus vs. Ridaforolimus (B1684004) in Advanced Breast Cancer

Data Presentation
MetricEverolimus (in combination with Exemestane)Ridaforolimus (in combination with Exemestane)Source
Median Progression-Free Survival (PFS) 6.9 months31.9 weeks (~7.8 months)[6][7]
Hazard Ratio (PFS vs. Exemestane (B1683764) alone) 0.43 (p<0.001)Not directly compared to Exemestane alone[7]
Objective Response Rate (ORR) 12% (as monotherapy, daily schedule)Not reported in the compared study[8][9]
Grade 3-5 Adverse Events ~35% (Stomatitis: 8%, Anemia: 6%, Dyspnea: 4%, Hyperglycemia: 4%, Fatigue: 4%, Pneumonitis: 3%)67.5% (Stomatitis and Pneumonitis more frequent than in the R/D/E arm)[6][7]

Note: The comparison above is indirect. The everolimus data is from the BOLERO-2 phase III trial in combination with exemestane versus exemestane alone.[7] The ridaforolimus data is from a phase II trial comparing ridaforolimus plus exemestane with ridaforolimus plus dalotuzumab plus exemestane.[6]

Experimental Protocols

Everolimus (BOLERO-2 Trial):

  • Study Design: A randomized, double-blind, placebo-controlled phase III trial.[7]

  • Patient Population: Postmenopausal women with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer refractory to letrozole (B1683767) or anastrozole.[7]

  • Treatment Regimen:

    • Everolimus Arm: Everolimus 10 mg/day orally plus exemestane 25 mg/day orally.[7]

    • Placebo Arm: Placebo plus exemestane 25 mg/day orally.[7]

  • Primary Endpoint: Progression-free survival.[7]

Ridaforolimus (Phase II Trial - NCT01605396):

  • Study Design: A randomized, open-label, phase II trial.[6]

  • Patient Population: Postmenopausal women with high-proliferation (Ki67 index ≥15%), ER-positive breast cancer that progressed after a non-steroidal aromatase inhibitor.[6]

  • Treatment Regimens:

    • Arm 1 (R/E): Oral ridaforolimus 30 mg once daily for 5 days a week plus oral exemestane 25 mg/day.[6][10]

    • Arm 2 (R/D/E): Oral ridaforolimus 10 mg once daily for 5 days a week, intravenous dalotuzumab 10 mg/kg/week, and oral exemestane 25 mg/day.[6][10]

  • Primary Endpoint: Progression-free survival.[6]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[11][12] It exists in two distinct complexes, mTORC1 and mTORC2. Rapalogs, such as everolimus, temsirolimus, and ridaforolimus, primarily inhibit mTORC1 by binding to the intracellular protein FKBP12.[13][14][15] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.[14][16]

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Rapalogs Rapalogs (Everolimus, Temsirolimus, Ridaforolimus) FKBP12 FKBP12 Rapalogs->FKBP12 FKBP12->mTORC1

Caption: Simplified mTOR signaling pathway and the mechanism of action of rapalogs.

Generalized Experimental Workflow for a Comparative Rapalog Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing two rapalogs in a specific cancer model.

Experimental_Workflow Patient_Population Patient Population (e.g., mRCC post-TKI) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Rapalog 1 Randomization->Arm_A Arm_B Arm B: Rapalog 2 Randomization->Arm_B Treatment Treatment until Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Assessment Tumor Assessment (e.g., RECIST) Treatment->Assessment Data_Analysis Data Analysis (PFS, OS, Safety) Assessment->Data_Analysis

Caption: Generalized workflow for a comparative clinical trial of rapalogs.

References

Confirming Target Engagement of 42-(2-Tetrazolyl)rapamycin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of experimental approaches to confirm the target engagement of 42-(2-Tetrazolyl)rapamycin (taltorapamycin) with its intended target, the mechanistic target of rapamycin (B549165) (mTOR), within a cellular context. We will explore established techniques, compare the expected outcomes with other well-characterized mTOR inhibitors, and provide detailed experimental protocols and visualizations to aid researchers in designing and interpreting their studies.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. It functions as part of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, making it a critical therapeutic target.

This compound, a rapamycin analog (rapalog), is designed to inhibit mTOR. Confirming that this compound effectively binds to mTOR in cells is a crucial step in its development as a potential therapeutic agent. This guide will focus on three key experimental methods to validate this target engagement:

  • Immunoprecipitation-Western Blotting: To demonstrate a direct interaction between taltorapamycin and mTOR.

  • Cellular Thermal Shift Assay (CETSA): To assess the stabilization of mTOR upon taltorapamycin binding in intact cells.

  • Analysis of Downstream Signaling: To measure the functional consequence of mTOR inhibition.

Comparison with Other mTOR Inhibitors

The following table summarizes the inhibitory activities of several known mTOR inhibitors to provide a benchmark for evaluating taltorapamycin.

InhibitorTypeTarget(s)IC50 (in vitro)Cell-Based PotencyReference(s)
Sirolimus (Rapamycin)AllostericmTORC1~0.05 nM (for S6K activation in T cells)Varies by cell line (nM range)
Everolimus (B549166) (RAD001)AllostericmTORC1 >> mTORC2Not readily availablePotent mTORC1 inhibitor
OSI-027ATP-competitivemTORC1 & mTORC222 nM (mTORC1), 65 nM (mTORC2)Potent inhibition of mTORC1/2 substrates
PP242ATP-competitivemTORC1 & mTORC28 nM (mTORC1), 80 nM (mTORC2)More complete mTORC1 inhibition than rapamycin
Torin1ATP-competitivemTORC1 & mTORC22-10 nMPotent inhibition of mTORC1/2 substrates

Experimental Protocols

Immunoprecipitation-Western Blotting

This method is used to demonstrate the direct binding of a drug to its target protein. By using an antibody to pull down the target protein (mTOR), any associated drug molecules can be co-immunoprecipitated and subsequently detected.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T, MCF-7) to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Incubate 500-1000 µg of protein lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 1-3 hours at 4°C.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein-antibody-bead complexes by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE (a low percentage gel, e.g., 6-8%, is recommended for the large mTOR protein).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the drug or a tag conjugated to the drug overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm successful immunoprecipitation of mTOR, the membrane can be stripped and re-probed with an anti-mTOR antibody.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein generally increases the protein's resistance to heat-induced denaturation.

Challenges with mTOR CETSA: The high molecular weight of mTOR (~289 kDa) can present challenges for CETSA, as larger proteins may have complex melting profiles and may be more prone to aggregation, potentially leading to a less clear thermal shift.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a PCR cycler, followed by a cooling step to room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration and normalize all samples.

    • Analyze the amount of soluble mTOR at each temperature by Western blotting as described in the previous protocol.

    • A successful target engagement will result in a higher amount of soluble mTOR at elevated temperatures in the drug-treated samples compared to the vehicle control, indicating a thermal shift.

Downstream Signaling Western Blot

Confirming that taltorapamycin not only binds to mTOR but also inhibits its kinase activity provides functional evidence of target engagement. This is achieved by examining the phosphorylation status of key downstream effectors of mTORC1.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and serum-starve them overnight to reduce basal mTOR activity.

    • Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) in the presence of increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for 30-60 minutes. Include rapamycin as a positive control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies specific for the phosphorylated forms of mTORC1 substrates, such as phospho-p70 S6 Kinase (Thr389) and phospho-4E-BP1 (Thr37/46).

    • After detecting the phosphorylated proteins, the membranes can be stripped and re-probed with antibodies against the total forms of these proteins to ensure equal loading.

    • A dose-dependent decrease in the phosphorylation of these downstream targets upon treatment with taltorapamycin would confirm functional target engagement.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Taltorapamycin (Rapalog) FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1

Caption: mTORC1 signaling pathway and the inhibitory action of rapalogs.

IP_Western_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (Non-denaturing buffer) start->lysis quant Protein Quantification lysis->quant ip Immunoprecipitation with anti-mTOR Ab quant->ip wash Wash Beads ip->wash elute Elution wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer probe Probe with anti-Drug Ab transfer->probe detect Detection probe->detect end End: Confirm Drug-mTOR Binding detect->end

Caption: Workflow for Immunoprecipitation-Western Blotting.

CETSA_Workflow start Start: Cell Culture & Drug Treatment heat Heat Treatment (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge High-Speed Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant normalize Protein Quantification & Normalization supernatant->normalize western Western Blot for mTOR normalize->western analyze Analyze Thermal Shift western->analyze end End: Confirm Target Stabilization analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Second-Generation mTOR Inhibitors: A Head-to-Head Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation is a frequent event in a multitude of cancers, making it a prime therapeutic target.[2] While first-generation mTOR inhibitors, known as rapalogs, have shown clinical efficacy, their mechanism of action through allosteric inhibition of mTOR Complex 1 (mTORC1) can lead to feedback activation of pro-survival signaling pathways, limiting their therapeutic window.[1] This has spurred the development of second-generation mTOR inhibitors, which act as ATP-competitive inhibitors of the mTOR kinase domain, thereby blocking both mTORC1 and mTORC2 complexes.[1][2] This guide provides a head-to-head comparison of these advanced inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: Overcoming the Limitations of Rapalogs

Second-generation mTOR inhibitors can be broadly categorized into two main classes: selective mTORC1/mTORC2 inhibitors and dual PI3K/mTOR inhibitors.[2] Selective mTORC1/mTORC2 inhibitors, such as sapanisertib (B612132) (INK128), vistusertib (B1684010) (AZD2014), and AZD8055, specifically target the ATP-binding site of mTOR.[2] This dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of mTOR signaling, preventing the feedback activation of Akt, a key survival kinase, which is a common resistance mechanism to rapalogs.[2]

Dual PI3K/mTOR inhibitors, including NVP-BEZ235, recognize the structural homology between the kinase domains of mTOR and phosphoinositide 3-kinase (PI3K), another crucial node in cell growth signaling.[2] By inhibiting both PI3K and mTOR, these agents can simultaneously block upstream activation and downstream signaling, offering a potentially more potent anti-cancer strategy, especially in tumors with activating PI3K mutations.[2]

Quantitative Performance Analysis

The following tables summarize the biochemical potency and cellular activity of representative second-generation mTOR inhibitors based on available preclinical data. It is important to note that IC50 values can vary between different studies and experimental conditions.

Table 1: Biochemical Potency of Second-Generation mTOR Inhibitors

InhibitorTarget(s)IC50 (nM)Source(s)
Sapanisertib (INK128)mTOR1[2]
Vistusertib (AZD2014)mTOR2.8[3]
AZD8055mTOR0.8[2][3]
OSI-027mTORC1/mTORC222/65[2][4]
NVP-BEZ235PI3K/mTOR4-75/20.7[]
Ku-0063794mTOR10[2]
WAY-600mTOR9[2]
WYE-687mTOR7[2]
WYE-354mTOR5[2]

Table 2: Cellular Activity of Second-Generation mTOR Inhibitors in Cancer Cell Lines

InhibitorCell LineAssayIC50 (nM)Source(s)
AZD8055Various cancer cell linesProliferation20-50[6]
OSI-027Rapamycin-sensitive & -insensitive cell linesProliferation400-4500[4]
Vistusertib (AZD2014)MDA-MB-468 (Breast Cancer)pS6 Inhibition (mTORC1)200[3]
Vistusertib (AZD2014)MDA-MB-468 (Breast Cancer)pAkt Inhibition (mTORC2)78[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for inhibitor analysis, and a classification of these inhibitors.

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) SecondGen Second-Generation mTOR Inhibitors SecondGen->mTORC1 SecondGen->mTORC2 DualPI3KmTOR Dual PI3K/mTOR Inhibitors DualPI3KmTOR->PI3K DualPI3KmTOR->mTORC1 DualPI3KmTOR->mTORC2 Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with Second-Generation mTOR Inhibitor (Dose-Response) Start->Treatment Biochem Biochemical Assay (mTOR Kinase Assay) Treatment->Biochem Cellular Cell-Based Assays Treatment->Cellular IC50_Biochem Determine IC50 (Biochemical Potency) Biochem->IC50_Biochem Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular->Viability Western Western Blot Analysis (p-Akt, p-S6K1, p-4E-BP1) Cellular->Western IC50_Cell Determine IC50 (Cellular Potency) Viability->IC50_Cell Mechanism Confirm Mechanism of Action Western->Mechanism Inhibitor_Classification SecondGen Second-Generation mTOR Inhibitors Selective Selective mTORC1/2 Inhibitors SecondGen->Selective Dual Dual PI3K/mTOR Inhibitors SecondGen->Dual Sapanisertib Sapanisertib (INK128) Selective->Sapanisertib Vistusertib Vistusertib (AZD2014) Selective->Vistusertib AZD8055 AZD8055 Selective->AZD8055 NVPBEZ235 NVP-BEZ235 Dual->NVPBEZ235

References

Rapamycin Analogs: A Comparative Guide to mTORC1 vs. mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that orchestrates cell growth, proliferation, and metabolism. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer, making it a prime therapeutic target. Rapamycin and its analogs, often referred to as "rapalogs," are a class of allosteric mTOR inhibitors. This guide provides an objective comparison of the differential effects of prominent rapamycin analogs—everolimus, temsirolimus, and ridaforolimus—on mTORC1 versus mTORC2, supported by experimental data and detailed methodologies.

Differential Effects on mTORC1 and mTORC2

Rapamycin and its analogs exhibit a pronounced selectivity for mTORC1.[1][2] They function by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[][4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1 activity.[] This selective inhibition disrupts the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[5][6]

In contrast, mTORC2 is largely insensitive to acute treatment with rapamycin and its analogs.[2][6] However, prolonged exposure to these compounds can indirectly inhibit mTORC2 function by preventing the assembly of new mTORC2 complexes.[6][7] This delayed effect on mTORC2 is a crucial consideration in therapeutic strategies. The primary mechanism of mTORC2 inhibition by second-generation ATP-competitive mTOR inhibitors highlights the functional differences between these two classes of drugs.[8]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of rapamycin and its analogs. It is important to note that direct comparative studies with standardized assays are limited, and IC50 values can vary depending on the cell type, assay conditions, and whether the target is the isolated enzyme or a cellular complex.

CompoundTargetIC50Assay ConditionsReference(s)
Rapamycin mTOR~0.1 nMHEK293 cells[1]
Everolimus mTOR (FKBP12)1.6-2.4 nMCell-free assay[1]
Temsirolimus mTOR1.76 µMCell-free assay[1][9]
Ridaforolimus p-S6 (mTORC1)0.2 nMHT-1080 fibrosarcoma cells[5]
p-4E-BP1 (mTORC1)5.6 nMHT-1080 fibrosarcoma cells[5]

Signaling Pathways and Inhibition

The differential effects of rapamycin analogs on mTORC1 and mTORC2 can be visualized in the following signaling pathway diagram.

mTOR_pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 (Raptor) Growth Factors->mTORC1 Activate mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Activate Amino Acids Amino Acids Amino Acids->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Phosphorylate 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylate Akt Akt mTORC2->Akt Phosphorylate (Ser473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Rapalogs Rapamycin Analogs Rapalogs->mTORC1 Allosteric Inhibition Rapalogs->mTORC2 Inhibition of assembly (prolonged)

Differential inhibition of mTORC1 and mTORC2 by rapamycin analogs.

Experimental Protocols

Assessing the differential effects of rapamycin analogs on mTORC1 and mTORC2 activity is crucial for their preclinical and clinical evaluation. The following are detailed methodologies for key experiments.

Western Blot Analysis for mTORC1 and mTORC2 Activity

This is the most common method to assess the phosphorylation status of downstream targets of mTORC1 and mTORC2.

Objective: To determine the effect of rapamycin analogs on the phosphorylation of S6K1 (a marker of mTORC1 activity) and Akt at Ser473 (a marker of mTORC2 activity).

Materials:

  • Cell line of interest (e.g., HEK293, cancer cell lines)

  • Rapamycin analog (e.g., everolimus, temsirolimus)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K1 (Thr389)

    • Total S6K1

    • Phospho-Akt (Ser473)[10][11][12]

    • Total Akt

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the rapamycin analog for the desired time points (e.g., short-term for mTORC1 inhibition, long-term for potential mTORC2 effects). Include a vehicle control.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[13][15]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[16]

    • Incubate the membrane with the primary antibody overnight at 4°C.[10][17]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

WB_workflow A Cell Culture & Treatment with Rapalog B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-S6K1, p-Akt) F->G H Secondary Antibody Incubation G->H I Detection & Analysis H->I

Workflow for Western blot analysis of mTOR signaling.
Immunoprecipitation-Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 and mTORC2.

Objective: To directly assess the inhibitory effect of rapamycin analogs on the kinase activity of mTORC1 and mTORC2.

Materials:

  • Cell lysates from treated and untreated cells

  • Antibodies for immunoprecipitation (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2)[18]

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer[19]

  • Recombinant kinase-dead substrates (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2)[18]

  • ATP

  • Antibodies for detecting substrate phosphorylation (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473))

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with anti-Raptor or anti-Rictor antibodies to pull down mTORC1 or mTORC2, respectively.[18][20]

    • Add protein A/G beads to capture the antibody-complex.

    • Wash the beads to remove non-specific binding proteins.[19]

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP.

    • Incubate at 37°C to allow the kinase reaction to proceed.[18]

  • Analysis:

    • Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

Conclusion

Rapamycin and its analogs are potent and highly selective allosteric inhibitors of mTORC1. Their effect on mTORC2 is indirect and typically requires prolonged exposure. Understanding these differential effects is paramount for the strategic development and application of these compounds in a clinical setting. The experimental protocols outlined provide a framework for researchers to meticulously evaluate the efficacy and selectivity of novel rapamycin analogs and other mTOR inhibitors. The continued investigation into the nuanced roles of mTORC1 and mTORC2 will undoubtedly pave the way for more effective and targeted therapeutic interventions.

References

Cross-Validation of 42-(2-Tetrazolyl)rapamycin Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 42-(2-Tetrazolyl)rapamycin and other mTOR inhibitors, detailing their mechanism of action and effects on various cell lines. Due to the limited publicly available in-vitro data for this compound, this guide leverages comparative data from its parent compound, rapamycin (B549165), and other well-characterized analogs (rapalogs) to provide a predictive framework for its potential efficacy.

Introduction to mTOR Signaling and its Inhibitors

The mechanistic target of rapamycin (mTOR) is a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from various upstream pathways, including growth factors and nutrients, and exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

mTOR inhibitors are broadly classified into three generations:

  • First-generation (Rapalogs): Rapamycin and its analogs, such as everolimus (B549166) and temsirolimus (B1684623), are allosteric inhibitors of mTORC1.[2] this compound falls into this category as a derivative of rapamycin.[3]

  • Second-generation (mTOR Kinase Inhibitors - TORKi): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

  • Third-generation (Dual PI3K/mTOR Inhibitors): These compounds target both mTOR and the upstream kinase PI3K, offering a more comprehensive blockade of the pathway.

This compound: A Rapamycin Analog

This compound is a rapamycin analog, specifically a proagent compound, as described in patent US 20080171763 A1.[3] As a derivative of rapamycin, it is expected to function as a specific mTOR inhibitor.[3] While specific in-vitro studies on various cell lines are not extensively available in peer-reviewed literature, its mechanism of action is presumed to be similar to that of other rapalogs, involving the formation of a complex with FKBP12 to allosterically inhibit mTORC1.

Comparative Efficacy of Rapalogs in Cancer Cell Lines

The sensitivity of cancer cell lines to rapamycin and its analogs varies significantly. This variability can be influenced by the genetic background of the cells, such as the status of the PTEN tumor suppressor gene.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for rapamycin, everolimus, and temsirolimus in a range of cancer cell lines to provide a benchmark for the potential activity of this compound.

Cell LineCancer TypeRapamycin IC50Everolimus IC50Temsirolimus IC50
MCF-7 Breast Cancer~20 nM[4]< 8 nM[5]-
MDA-MB-231 Breast Cancer~20 µM[4]--
SKBr3 Breast Cancer--1.6 nM
BT474 Breast Cancer--4.3 nM
PC-3 Prostate Cancer---
DU145 Prostate Cancer---
LNCaP Prostate Cancer--≥50% inhibition at <5 µM[6]
A549 Lung Cancer-Sensitive[7]-
H460 Lung Cancer--≤25% inhibition at <5 µM[6]
HCT-15 Colon Cancer-Sensitive[7]-
HCT-116 Colon Cancer-Insensitive[7]≤25% inhibition at <5 µM[6]
Ca9-22 Oral Cancer~15 µM[8]--
A498 Kidney Cancer--0.35 µM[9]
T98G Glioblastoma2 nM[10]--
U87-MG Glioblastoma1 µM[10]--
HEK293 Embryonic Kidney~0.1 nM[10]--

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data for this compound is not available in the cited literature and would require experimental determination.

Experimental Protocols

To facilitate the cross-validation of this compound, detailed protocols for key in-vitro experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[11]

  • Incubate the cells for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to each well.[11]

  • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Western Blotting for mTOR Pathway Analysis

This technique is used to detect and quantify specific proteins in the mTOR signaling pathway, particularly their phosphorylation status.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]

  • Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-S6K, anti-phospho-S6K, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β-actin)[13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)[15]

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.[15]

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[16]

  • Store the fixed cells at -20°C for at least 2 hours.[16]

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[15]

  • Analyze the samples on a flow cytometer to measure the DNA content of the cells.[15]

Visualizations

mTOR Signaling Pathway and Inhibition by Rapalogs

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition released Rapamycin Rapamycin / Analogs (e.g., this compound) FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->Inhibition Inhibition->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the point of inhibition by rapamycin and its analogs.

Experimental Workflow for In-Vitro Evaluation of an mTOR Inhibitor

experimental_workflow cluster_assays In-Vitro Assays start Start: Select Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with This compound (Dose-Response and Time-Course) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot Analysis (p-mTOR, p-S6K, etc.) treatment->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) proliferation_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion: Efficacy and Mechanism of Action data_analysis->conclusion

Caption: A typical experimental workflow for the in-vitro evaluation of an mTOR inhibitor.

References

Assessing the Immunosuppressive Properties of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunosuppressive properties of 42-(2-Tetrazolyl)rapamycin against its parent compound, rapamycin (B549165) (also known as sirolimus), and other clinically relevant C-42 substituted analogs, everolimus (B549166) and temsirolimus. Due to the limited publicly available data on the specific biological activity of this compound, this guide establishes a framework for its evaluation based on the known structure-activity relationships of similar compounds.

Executive Summary

Rapamycin and its analogs, collectively known as rapalogs, are potent inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in the signaling pathway that governs cell growth, proliferation, and immune responses. Modifications at the C-42 hydroxyl group of the rapamycin macrocycle have been a key strategy in developing derivatives with altered pharmacokinetic profiles and potentially improved therapeutic indices. This compound is a novel analog identified in patent literature, suggesting its potential as an immunosuppressive agent. This guide will delve into the mTOR signaling pathway, present available comparative immunosuppressive data for key rapalogs, detail the experimental protocols used to assess their activity, and provide a basis for the anticipated properties of this compound.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its analogs exert their immunosuppressive effects by inhibiting the mTOR signaling pathway. Specifically, they form a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity. This blockade prevents the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. The net result is the arrest of T-lymphocyte proliferation, a cornerstone of the immunosuppressive response.

mTOR_Signaling_Pathway Growth_Factors Growth Factors, Cytokines (e.g., IL-2) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis releases eIF4E to initiate Cell_Proliferation T-Cell Proliferation Protein_Synthesis->Cell_Proliferation Rapamycin_Analogs Rapamycin / Analogs + FKBP12 Rapamycin_Analogs->mTORC1 inhibits MLR_Workflow Start Start: Isolate PBMCs from two donors Prepare_Stimulator Prepare Stimulator Cells: Treat Donor A PBMCs (Mitomycin C / Irradiation) Start->Prepare_Stimulator Prepare_Responder Prepare Responder Cells: Untreated Donor B PBMCs Start->Prepare_Responder Co_culture Co-culture Stimulator and Responder Cells (1:1 ratio) in 96-well plate Prepare_Stimulator->Co_culture Prepare_Responder->Co_culture Add_Compound Add serial dilutions of Test Compound / Controls Co_culture->Add_Compound Incubate_5d Incubate for 5 days (37°C, 5% CO₂) Add_Compound->Incubate_5d Pulse Pulse with [³H]-Thymidine Incubate_5d->Pulse Incubate_18h Incubate for 18-24 hours Pulse->Incubate_18h Harvest Harvest cells and measure [³H]-Thymidine incorporation Incubate_18h->Harvest Analyze Analyze Data: Calculate % inhibition and determine IC50 Harvest->Analyze

A Comparative Guide to the Anti-Proliferative Effects of Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of several key rapamycin (B549165) derivatives. The information presented is supported by experimental data from peer-reviewed studies to assist in research and drug development decisions.

Introduction to Rapamycin and its Derivatives

Rapamycin is a macrolide compound initially discovered for its antifungal properties.[1] It and its derivatives, often called "rapalogs," are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism.[2][] These compounds first bind to the intracellular protein FKBP12, forming a complex that then allosterically inhibits mTOR Complex 1 (mTORC1).[2][4] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest, typically in the G1 phase, and a reduction in protein synthesis, thereby exerting their anti-proliferative effects.[2][4]

Due to this mechanism, rapamycin and its analogues, including everolimus, temsirolimus, ridaforolimus, and zotarolimus, have been extensively investigated and are used as immunosuppressants and anti-cancer agents.[] While they share a core mechanism, their structural modifications lead to different pharmacokinetic profiles and potencies against various cell types.

Comparative Efficacy: Anti-Proliferative Activity

The anti-proliferative efficacy of rapamycin derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cell lines. These values represent the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the reported IC50 and EC50 values for several rapamycin derivatives across a range of cancer and other cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

DerivativeCell LineCell TypeIC50/EC50 (nM)Reference
Rapamycin MDA-MB-231Triple-Negative Breast Cancer7390 (72h)[5]
MCF-7Estrogen Receptor-Positive Breast CancerVaries[6]
Everolimus BT474Breast Cancer71[7]
Primary Breast Cancer CellsBreast Cancer156[7]
HCT-15Colon Cancer~10[2]
A549Lung Cancer~10[2]
MCF-7 sub-linesEstrogen Receptor-Positive Breast CancerVaries[6]
Temsirolimus SKBr3Breast Cancer1.6
BT474Breast Cancer4.3
A498Kidney Cancer350 (72h)[8]
Cell-free mTOR kinase assayN/A1760[8][9]
Ridaforolimus HT-1080Fibrosarcoma0.2 (IC50)[10][11]
SK-LMS-1Leiomyosarcoma0.2 (EC50)[12]
HEC-1-AEndometrial Adenocarcinoma0.2 (EC50)[12]
AN3 CAEndometrial Adenocarcinoma0.3 (EC50)[12]
HT-1080Fibrosarcoma0.3 (EC50)[12]
A-204Rhabdomyosarcoma0.4 (EC50)[12]
Zotarolimus Human Smooth Muscle CellsSmooth MusclePotent Inhibition[13]
Cell-free mTOR kinase assayN/A2.8 (IC50)[14]
Novolimus Human Smooth Muscle CellsSmooth Muscle0.5 (IC50)[15]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

mTOR_Signaling_Pathway GF Growth Factors Nutrients Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Rapalogs Rapamycin & Derivatives + FKBP12 Rapalogs->mTORC1 Inhibits ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth fourEBP1->ProteinSynth Inhibits CellCycle G1-S Phase Progression ProteinSynth->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation IC50_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Add serial dilutions of Rapamycin Derivative incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_reagent Add Proliferation Reagent (e.g., MTT, BrdU) incubate2->add_reagent incubate3 Incubate (Reagent-specific time) add_reagent->incubate3 measure Measure Signal (e.g., Absorbance, Fluorescence) incubate3->measure analyze Data Analysis: Calculate % Viability Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 42-(2-Tetrazolyl)rapamycin, a potent rapamycin (B549165) analog, is a critical component of laboratory safety and environmental responsibility. As a research chemical with potential hazards, including immunosuppressive activity and suspected reproductive toxicity, adherence to established disposal protocols is mandatory to protect researchers, support staff, and the wider community. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and associated contaminated materials.

Quantitative Data Summary for Chemical Waste Management

To ensure clarity and compliance, the following table summarizes key quantitative parameters and limitations for the accumulation and disposal of chemical waste, including this compound. These guidelines are derived from general best practices in research laboratories and may be supplemented by institution-specific requirements.

ParameterGuidelineRationale
Maximum Hazardous Waste Volume per Lab Do not exceed 10 gallons of total hazardous waste.[1]To minimize risk and ensure timely disposal.
Maximum Reactive Acutely Hazardous Waste No more than one (1) quart of P-listed wastes.[2]To mitigate the risks associated with highly reactive substances.
Waste Container Fill Level Fill containers no further than the shoulder.To prevent spills and allow for vapor expansion.
Empty Container Rinsing Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[3][4]To ensure the removal of residual chemical before container disposal.
Waste Pickup Request Request a pickup from Environmental Health & Safety (EHS) as soon as a container is full.[1]To avoid prolonged storage of hazardous materials in the laboratory.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the required procedures for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

  • Designated hazardous waste container (sturdy, leak-proof, chemically compatible).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Secondary containment bin.

  • Sharps container (for contaminated needles, blades, etc.).

  • Clear plastic bags for solid waste.[2]

  • Spill kit appropriate for chemical spills.

Procedure:

  • Preparation and Labeling:

    • Before generating any waste, designate a specific Satellite Accumulation Area (SAA) for your hazardous waste.[2][5] This area must be at or near the point of generation and under the control of the operator.

    • Obtain a proper hazardous waste container and affix a hazardous waste label to it.[1][5] Fill in all required information on the label, including the full chemical name: "this compound."

    • Place the waste container in a secondary containment bin to prevent the spread of potential leaks.[1][2][5]

  • Waste Collection:

    • Liquid Waste: Carefully transfer unwanted this compound solutions into the designated hazardous waste container. Do not mix incompatible chemicals.[1] Keep the container closed except when adding waste.[1][3][4]

    • Solid Waste: Collect non-sharp, chemically contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a clear plastic bag lining a designated pail.[2][6] Once the bag is three-quarters full, seal it and attach a completed chemical waste label.[2]

    • Sharps Waste: Dispose of all chemically contaminated sharps (needles, razor blades, etc.) in a designated, puncture-resistant sharps container.[3][4][6] The container must be labeled as hazardous waste.

  • Disposal of Empty Containers:

    • To dispose of an empty this compound container, triple-rinse it with a suitable solvent.

    • The first rinse must be collected and disposed of as hazardous liquid waste.[1]

    • After triple-rinsing and air-drying, deface or remove the original label.[1][3][4] The clean, dried container can then be disposed of in the regular trash or designated glass disposal.[1]

  • Spill Management:

    • In the event of a spill, use an appropriate spill kit to absorb the material.[3]

    • If dealing with a powder, carefully sweep to avoid dust generation or wet the powder with a suitable solvent before wiping.[3]

    • Collect all contaminated cleanup materials and place them in a sealed container labeled as hazardous waste.[3]

    • Contact your institution's EHS for guidance and to report the spill.[1]

  • Request for Waste Pickup:

    • Once a waste container is full, or if your research with this compound is complete, schedule a waste pickup with your institution's EHS department.[1] Do not allow hazardous waste to accumulate in the lab.

Visual Guide to Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for different types of waste generated during research involving this compound.

cluster_liquid Liquid Waste Disposal Workflow A Generate Liquid Waste (e.g., unused solution) B Transfer to Labeled Hazardous Waste Container A->B C Store in Secondary Containment in SAA B->C D Container Full? C->D D->C No E Request EHS Pickup D->E Yes

Caption: Workflow for liquid this compound waste disposal.

cluster_solid Solid & Sharps Waste Disposal Workflow F Generate Contaminated Solid Waste (gloves, tips, etc.) G Place in Lined, Labeled Solid Waste Pail F->G J Container Full? G->J H Generate Contaminated Sharps (needles, etc.) I Place in Labeled Sharps Container H->I I->J J->G No J->I No K Request EHS Pickup J->K Yes

References

Personal protective equipment for handling 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent rapamycin (B549165) analog. Due to its dual nature as a bioactive mTOR inhibitor and a tetrazole-containing compound, stringent safety protocols are imperative to mitigate risks.

Summary of Potential Hazards
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and ingestion. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategorySpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves frequently, especially if contamination is suspected[6][7].
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles[1][6].
Lab Coat A disposable, solid-front gown that is resistant to hazardous drugs should be worn over personal clothing. This should be changed immediately if contaminated[6][7].
Respiratory For handling the solid compound outside of a certified containment device, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine dust[8].
Footwear Closed-toe shoes are mandatory in the laboratory.
Operational Plan: Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a designated, locked freezer, away from heat, sparks, and strong oxidizing agents[1][5][6].

  • The storage area should be clearly labeled with a "Hazardous Chemical" warning.

2. Weighing and Preparation of Solutions:

  • All handling of the solid compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[8][9].

  • Use dedicated, spark-proof tools for weighing and handling the solid material. Avoid grinding or actions that could create friction or static electricity[4][5].

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills[6].

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When using the compound in experiments, ensure adequate ventilation.

  • Avoid the creation of aerosols.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.

1. Chemical Waste:

  • All solutions and unused solid material should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal[6].

2. Contaminated Labware:

  • All disposable items that have come into contact with the compound, including gloves, absorbent pads, pipette tips, and vials, must be disposed of in a designated hazardous waste container[6].

  • Empty stock vials should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the label defaced before disposal in a designated container[6].

3. Spills:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled hazardous waste container[5].

  • Decontaminate the area with a suitable detergent and water, collecting all cleaning materials as hazardous waste[6].

  • Report the spill to your institution's EHS department.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response a Receiving and Storage b Don PPE a->b c Weighing in Containment b->c d Solution Preparation c->d e Experimental Use d->e i Evacuate and Secure Area d->i Spill f Collect Chemical Waste e->f g Collect Contaminated Labware e->g e->i Spill h EHS Pickup f->h g->h j Don PPE i->j k Contain and Absorb Spill j->k l Collect Waste k->l m Decontaminate Area l->m n Report to EHS m->n

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。